Pratosartan
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
angiotensin II type 1 receptor blocke
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-2-7-23-26-21-10-5-6-11-22(32)24(21)31(23)16-17-12-14-18(15-13-17)19-8-3-4-9-20(19)25-27-29-30-28-25/h3-4,8-9,12-15H,2,5-7,10-11,16H2,1H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTFTBCZZUBAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870016 | |
| Record name | 2-Propyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153804-05-8 | |
| Record name | Pratosartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153804-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pratosartan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRATOSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VLQ6E6DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pratosartan's Mechanism of Action at the AT1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratosartan is a non-peptide, selective angiotensin II type 1 (AT1) receptor antagonist.[1] As a member of the sartan class of drugs, its primary therapeutic effect is the reduction of blood pressure, making it a valuable agent in the management of hypertension. This technical guide provides a detailed overview of the molecular interactions and downstream signaling pathways affected by this compound's binding to the AT1 receptor. The information presented herein is intended to support further research and development in the field of cardiovascular pharmacology.
Core Mechanism: Selective AT1 Receptor Blockade
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II is the principal effector molecule of this system, exerting its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth, are mediated through the AT1 receptor.
This compound exerts its pharmacological effects by selectively binding to and blocking the AT1 receptor. This antagonism prevents angiotensin II from binding to the AT1 receptor, thereby inhibiting its downstream signaling cascades. This selective blockade leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, all of which contribute to a reduction in blood pressure.
Molecular Interaction and Binding Affinity
Table 1: Comparative Binding Affinity of Select Angiotensin II Receptor Blockers (ARBs)
| Compound | Target | Binding Affinity (K_i_ or IC_50_) | Reference |
| Irbesartan | AT1 Receptor | K_i_ = 4.05 nM | [2] |
| Losartan | AT1 Receptor | K_i_ = 25.2 nM | [2] |
| L-163,017 | AT1 Receptor | K_i_ = 0.11-0.20 nM | [3] |
Note: This table provides context with data from other ARBs due to the absence of specific public data for this compound. The affinity values are influenced by the specific experimental conditions.
Downstream Signaling Pathways Affected by this compound
By blocking the AT1 receptor, this compound inhibits the activation of several key downstream signaling pathways that are normally initiated by angiotensin II.
G_q_/PLC/IP_3_/Ca²⁺ Pathway
Activation of the AT1 receptor by angiotensin II typically leads to the coupling of the G_q_ protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2_) into inositol 1,4,5-trisphosphate (IP_3_) and diacylglycerol (DAG). IP_3_ binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ is a primary driver of vascular smooth muscle contraction. This compound's blockade of the AT1 receptor prevents this cascade, leading to vasodilation.
MAPK/ERK Pathway
Angiotensin II binding to the AT1 receptor can also activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in cellular growth, proliferation, and inflammation. By blocking the AT1 receptor, this compound can attenuate these long-term effects of angiotensin II, which may contribute to its beneficial effects on cardiovascular remodeling.
Experimental Protocols
Detailed experimental protocols for assessing the activity of this compound are crucial for research and development. Below are generalized methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the AT1 receptor.
Objective: To quantify the binding affinity (K_i_ or IC_50_) of this compound to the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand (e.g., [³H]Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC_50_ value, which can then be converted to a K_i_ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit angiotensin II-induced increases in intracellular calcium.
Objective: To assess the functional antagonism of this compound at the AT1 receptor by measuring changes in intracellular Ca²⁺.
Materials:
-
Cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Angiotensin II.
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Culture AT1 receptor-expressing cells in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of angiotensin II.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Analyze the dose-response curve of this compound's inhibition of the angiotensin II-induced calcium signal to determine its potency (IC_50_).
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the angiotensin II-stimulated phosphorylation of ERK1/2.
Objective: To evaluate the inhibitory effect of this compound on AT1 receptor-mediated ERK1/2 activation.
Materials:
-
Cells expressing the AT1 receptor.
-
Angiotensin II.
-
This compound.
-
Lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Methodology:
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with this compound.
-
Stimulate with angiotensin II for a defined period.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies for p-ERK1/2 and total ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
This compound is a selective AT1 receptor antagonist that effectively blocks the key physiological actions of angiotensin II. Its mechanism of action involves the inhibition of critical downstream signaling pathways, including the G_q_/PLC/Ca²⁺ and MAPK/ERK pathways. This comprehensive blockade of angiotensin II signaling at the AT1 receptor underlies its efficacy as an antihypertensive agent. Further research to elucidate the precise binding kinetics and differential effects on various downstream signaling pathways will provide a more complete understanding of this compound's pharmacological profile and may open new avenues for its therapeutic application.
References
- 1. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Pratosartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pratosartan is a potent and selective nonpeptide angiotensin II receptor antagonist developed for the treatment of hypertension.[1][2] As a member of the "sartan" class of drugs, its mechanism of action involves the blockade of the angiotensin II type 1 (AT₁) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which leads to vasodilation and a reduction in blood pressure.[3][4] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for its key intermediates and the final active pharmaceutical ingredient (API). Furthermore, it outlines the essential chemical characterization techniques and presents typical analytical data required to ensure the identity, purity, and quality of the compound.
Synthesis of this compound
The synthesis of this compound, like other sartans such as Telmisartan, is a multi-step process that involves the convergent synthesis of two primary intermediates. The overall strategy is to construct the complex bis-benzimidazole core and the functionalized biphenyl moiety separately, followed by a final alkylation step to couple the two fragments.[5]
The key intermediates are:
-
Intermediate A: 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole
-
Intermediate B: A substituted biphenyl methyl ester, such as methyl 4'-(bromomethyl)biphenyl-2-carboxylate
The final step is the N-alkylation of Intermediate A with Intermediate B, followed by hydrolysis if a protecting group is used.
Synthesis of Intermediate A: 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole
This intermediate forms the core heterocyclic structure of the final molecule. A common route involves the condensation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine.
Experimental Protocol:
-
Reaction Setup: A suspension of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (1.0 eq) in polyphosphoric acid (PPA) is heated to approximately 70-75°C in a reaction vessel equipped with a mechanical stirrer.
-
Addition of Amine: N-methyl-o-phenylenediamine dihydrochloride (0.9 eq) is added portion-wise to the heated suspension over a period of 2 hours, maintaining the temperature at 70-75°C.
-
Condensation: After the addition is complete, the reaction mixture is heated to a higher temperature, typically 130-135°C, and maintained for 10-12 hours to drive the condensation and cyclization.
-
Work-up and Isolation: The reaction mixture is cooled and then carefully quenched by pouring it into a mixture of ice and water. The pH is adjusted to be basic (pH 9-10) with a suitable base like sodium hydroxide to precipitate the product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure Intermediate A.
Table 1: Physicochemical Data for Intermediate A
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀N₄ | |
| Molecular Weight | 304.39 g/mol | |
| Appearance | Colorless to off-white crystalline solid | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |
Synthesis of Intermediate B: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate
This intermediate provides the biphenyl "tail" of the molecule, which is crucial for binding to the AT₁ receptor. It is typically synthesized via a free-radical bromination of the corresponding methyl-substituted precursor.
Experimental Protocol:
-
Reaction Setup: A solution of methyl 4'-methylbiphenyl-2-carboxylate (1.0 eq) is prepared in a non-polar solvent such as carbon tetrachloride or n-hexane in a flask equipped with a reflux condenser and a light source (for initiation).
-
Addition of Reagents: N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a radical initiator such as azo(bisisobutyronitrile) (AIBN, ~0.05 eq) are added to the solution.
-
Reaction: The mixture is heated to reflux (around 60-80°C, depending on the solvent) and irradiated with a UV lamp for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Intermediate B as a solid.
Table 2: Physicochemical and Spectral Data for Intermediate B
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃BrO₂ | |
| Molecular Weight | 305.17 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 48-50°C | |
| ¹H NMR (CDCl₃) | δ 3.65 (s, 3H), 4.55 (s, 2H), 7.25-7.60 (m, 7H), 7.85 (d, 1H) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO |
Final Step: Synthesis of this compound
The final step involves the N-alkylation of the bis-benzimidazole core (Intermediate A) with the bromomethylbiphenyl ester (Intermediate B) under basic conditions. The IUPAC name for this compound is 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4-one. The synthesis described here is for a closely related analogue, Telmisartan, as detailed protocols for this compound are not as prevalent in public literature. The principles are directly transferable.
Experimental Protocol:
-
Reaction Setup: Intermediate A (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Deprotonation: A base such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) (1.5-2.0 eq) is added, and the mixture is stirred at room temperature for 30-60 minutes to deprotonate the benzimidazole nitrogen.
-
Alkylation: A solution of Intermediate B (1.0-1.1 eq) in the same solvent is added dropwise to the reaction mixture.
-
Reaction: The mixture is heated to 50-60°C and stirred for 12-24 hours until the reaction is complete as monitored by TLC/HPLC.
-
Work-up and Hydrolysis: The reaction is cooled, and the solvent is removed under vacuum. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried and concentrated. If a tert-butyl ester was used as in some Telmisartan syntheses, a final hydrolysis step with an acid like trifluoroacetic acid or hydrochloric acid is required to yield the final carboxylic acid. For this compound, which has a different core, this final hydrolysis may not be necessary depending on the exact biphenyl intermediate used.
-
Purification: The crude this compound is purified by column chromatography or recrystallization to obtain the final API with high purity.
Chemical Characterization of this compound
Thorough chemical characterization is essential to confirm the structure, purity, and quality of the synthesized this compound. Standard analytical techniques are employed.
Table 3: Summary of this compound Characterization Data
| Technique | Parameter | Expected Result/Value | Reference |
| Identity | Molecular Formula | C₂₅H₂₆N₆O | |
| Molecular Weight | 426.51 g/mol | ||
| Mass Spectrometry | [M+H]⁺ | m/z 427.224 | |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (7-8 ppm), Alkyl protons (0.5-4 ppm) | Predicted |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-160 ppm), Carbonyl carbon (~170 ppm), Alkyl carbons (10-60 ppm) | Predicted |
| FT-IR | Wavenumber (cm⁻¹) | ~3400 (N-H), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1650 (C=O), ~1600 (C=N, C=C) | Predicted |
| Purity (HPLC) | Purity | >99.5% |
Note: Predicted spectral data is based on the known chemical structure of this compound and typical values for similar functional groups.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method is crucial for determining the purity of this compound and for quality control during its production.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of acetonitrile and 10-20 mM phosphate buffer (pH adjusted to ~3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the analyte shows maximum absorbance, typically around 230-280 nm for sartans.
-
Sample Preparation: A standard solution of this compound is prepared by accurately weighing and dissolving the compound in the mobile phase or a suitable solvent (like methanol) to a known concentration (e.g., 20 µg/mL).
-
Injection Volume: 20 µL.
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed for the retention time of the main peak and the area percentage of any impurities.
Mechanism of Action and Experimental Workflows
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
This compound functions by selectively blocking the AT₁ receptor, preventing angiotensin II from binding and exerting its hypertensive effects, such as vasoconstriction and aldosterone release.
Experimental Workflow: Synthesis
The convergent synthesis approach ensures efficiency and allows for the purification of intermediates before the final coupling step.
Experimental Workflow: HPLC Purity Analysis
A standardized workflow ensures reproducible and accurate purity assessment of the final this compound API.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of angiotensin-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Putative Crystal Structure of Pratosartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pratosartan, a selective angiotensin II receptor antagonist, plays a crucial role in the management of hypertension.[1][2] Understanding its three-dimensional structure at an atomic level is paramount for rational drug design and the development of next-generation antihypertensive agents. While specific crystallographic data for this compound is not publicly available, this guide delineates the established methodologies and expected structural insights based on the analysis of analogous sartans and their interaction with the angiotensin II type 1 (AT1) receptor. This document serves as a comprehensive technical resource, outlining the experimental workflows, data interpretation, and the biological context of this compound's mechanism of action.
Introduction to this compound and Angiotensin II Receptor Blockers
This compound is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1), effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][3] This mechanism of action places it in the class of drugs known as angiotensin II receptor blockers (ARBs) or sartans. These drugs are widely prescribed for the treatment of hypertension, diabetic nephropathy, and congestive heart failure.[3] The therapeutic efficacy of ARBs is intrinsically linked to their molecular structure, which allows for high-affinity binding to the AT1 receptor. Determining the precise crystal structure of this compound would provide invaluable insights into its specific binding mode and structure-activity relationships.
Hypothetical Crystallographic Data of this compound
In the absence of specific published crystal structure data for this compound, we present a table of expected crystallographic parameters. This table is modeled on the type of data obtained for other sartans, such as Irbesartan, and represents the key information that would be derived from a single-crystal X-ray diffraction experiment.
| Parameter | Expected Value/Information | Significance |
| Molecular Formula | C₂₅H₂₆N₆O | Defines the elemental composition of the molecule. |
| Molecular Weight | 426.51 g/mol | The mass of one mole of this compound. |
| Crystal System | Monoclinic or Triclinic | Describes the basic geometric shape of the unit cell. Other sartans like Irbesartan have been observed in these systems. |
| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the unit cell. The specific space group for Irbesartan salts has been identified as P2₁/c and P-1. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | The lengths of the sides and the angles between the axes of the unit cell. For example, a form of Irbesartan crystallized in a monoclinic system with specific unit cell dimensions. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | Integer (e.g., 4) | The number of molecules per unit cell. |
| Calculated Density (ρ) | g/cm³ | The theoretical density of the crystal. |
| Resolution (d_min) | Å | A measure of the level of detail observed in the diffraction data. |
| R-factor (R_work / R_free) | Dimensionless | Indicators of the quality of the fit between the crystallographic model and the experimental diffraction data. |
| Data Collection Temp. | K (e.g., 100 K) | The temperature at which the diffraction data was collected, which can affect atomic motion. |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of a small molecule like this compound, or its complex with the AT1 receptor, involves a series of meticulous experimental steps.
Crystallization of this compound
The initial and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.
Methodology:
-
Solvent Selection and Supersaturation: A variety of solvents and solvent mixtures are screened to find conditions where this compound has limited solubility. Supersaturation, the driving force for crystallization, is then achieved through methods such as slow evaporation, vapor diffusion, or cooling.
-
Reaction Crystallization: This method involves the in-situ formation of a less soluble molecular complex (e.g., a salt or cocrystal of this compound) to induce crystallization.
-
High-Throughput Screening: Automated techniques can be employed to rapidly screen a wide range of crystallization conditions.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, their atomic structure is determined using X-ray diffraction.
Methodology:
-
Crystal Mounting: A single crystal is carefully mounted on a goniometer head.
-
X-ray Source: The crystal is irradiated with a monochromatic X-ray beam, typically from a synchrotron source for high intensity and resolution.
-
Data Collection: As the crystal is rotated in the X-ray beam, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and scaled to produce a final dataset of structure factor amplitudes.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Methodology:
-
Phase Determination: The "phase problem" is solved using computational methods such as direct methods or Patterson functions to generate an initial electron density map.
-
Model Building: An atomic model of the this compound molecule is built into the electron density map.
-
Refinement: The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the model and the observed diffraction pattern. This process minimizes the R-factors.
Visualization of Experimental Workflows and Biological Pathways
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule pharmaceutical like this compound.
References
Pratosartan: A Technical Overview of In Vivo Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratosartan is a selective, orally active angiotensin II type 1 (AT1) receptor antagonist.[1] As a member of the angiotensin II receptor blocker (ARB) class of drugs, it exerts its antihypertensive effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of this key component of the renin-angiotensin-aldosterone system (RAAS).[1] This document provides a comprehensive technical guide to the in vivo pharmacokinetics and pharmacodynamics of this compound, drawing upon available clinical data and general knowledge of the ARB class where specific preclinical data for this compound is not publicly available.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of blood pressure. This is achieved through the selective blockade of the AT1 receptor, which mediates the main cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sympathetic nervous system activation.
Clinical Efficacy in Hypertensive Patients
A multicenter, open-label study was conducted to evaluate the clinical efficacy and safety of this compound in patients with mild-to-moderate essential hypertension. The study involved a 12-week core period with this compound monotherapy or in combination with a calcium channel blocker (CCB) or a diuretic, followed by a 9-month follow-up. Patients received daily doses of 40, 80, or 160 mg.[2]
Table 1: Responder Rates with this compound Treatment at 12 Weeks in Hypertensive Patients [2]
| Treatment Group | Dose (mg/day) | Responder Rate (%) |
| Monotherapy | 40, 80, or 160 | 82.1 |
| Combination with CCB | 40, 80, or 160 | 81.3 |
| Combination with Diuretic | 40, 80, or 160 | 60.0 |
Responder rate was defined as the percentage of patients achieving a target blood pressure reduction.
These results demonstrate the dose-dependent antihypertensive efficacy of this compound, both as a monotherapy and in combination with other antihypertensive agents.[2]
Effects on the Renin-Angiotensin System
Blockade of the AT1 receptor by this compound is expected to interrupt the negative feedback loop of the RAAS, leading to a compensatory increase in plasma renin activity and angiotensin II levels. This is a characteristic class effect of ARBs.
Pharmacokinetics
Detailed in vivo pharmacokinetic parameters for this compound in preclinical animal models are not extensively available in the public domain. However, the general pharmacokinetic profile of ARBs can be described.
Table 2: General Pharmacokinetic Parameters of Angiotensin II Receptor Blockers (Representative)
| Parameter | Description | Typical Range for ARBs |
| Tmax (h) | Time to reach maximum plasma concentration | 1 - 4 |
| Cmax (ng/mL) | Maximum plasma concentration | Varies widely depending on dose and specific agent |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Varies widely depending on dose and specific agent |
| t1/2 (h) | Elimination half-life | 2 - 24 |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | 13 - 80 |
| Protein Binding (%) | Extent of binding to plasma proteins | >90 |
Note: These are general ranges for the ARB class and may not be representative of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: ARBs are generally well-absorbed after oral administration.
-
Distribution: They are highly bound to plasma proteins, primarily albumin, which limits their distribution into tissues.
-
Metabolism: Metabolism of ARBs varies, with some undergoing significant hepatic metabolism by cytochrome P450 enzymes, while others are excreted largely unchanged.
-
Excretion: Excretion occurs via both renal and biliary routes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vivo study of this compound's pharmacokinetics and pharmacodynamics.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This model is widely used to evaluate the efficacy of antihypertensive agents.
Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, are used. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at various dose levels. A vehicle control group receives the vehicle alone.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at predetermined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, and 24 hours post-dose) using the tail-cuff method. For continuous monitoring, radiotelemetry can be employed.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are used. Animals are fasted overnight before drug administration.
-
Drug Administration: A single dose of this compound is administered orally via gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and any major metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and oral bioavailability (if an intravenous dose group is included).
Visualizations
Signaling Pathway of the Renin-Angiotensin System and the Action of this compound
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on the AT1 receptor.
Experimental Workflow for a Preclinical In Vivo Pharmacodynamic Study
Caption: A typical experimental workflow for evaluating the antihypertensive effect of this compound in vivo.
Logical Relationship between Pharmacokinetics and Pharmacodynamics
Caption: The relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effect.
References
In Vitro Binding Affinity of Angiotensin Receptor Blockers: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the principles and methodologies for determining the in vitro binding affinity of Angiotensin Receptor Blockers (ARBs) to angiotensin receptors. Despite a thorough search of scientific literature and public regulatory data, specific quantitative in vitro binding affinity data (e.g., Kᵢ, IC₅₀, Kₔ) and detailed experimental protocols for Pratosartan were not publicly available at the time of this writing. The data and protocols presented herein are based on established methodologies and publicly available information for other well-characterized ARBs to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction to Angiotensin Receptors and ARB Affinity
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors: the angiotensin II type 1 (AT₁) receptor and the type 2 (AT₂) receptor. Most of the well-known cardiovascular effects of angiotensin II, such as vasoconstriction, aldosterone secretion, and cellular growth, are mediated by the AT₁ receptor.[1]
Angiotensin Receptor Blockers (ARBs) are a class of drugs that selectively block the AT₁ receptor, thereby antagonizing the effects of angiotensin II.[2] The therapeutic efficacy of an ARB is intrinsically linked to its binding affinity and selectivity for the AT₁ receptor over the AT₂ receptor. High affinity and selectivity ensure potent and targeted blockade of the detrimental effects of angiotensin II.[3]
Binding affinity is typically quantified by several parameters:
-
Inhibition Constant (Kᵢ): An indication of the potency of an inhibitor; it is the concentration of inhibitor required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value signifies a higher binding affinity.
-
Half-maximal Inhibitory Concentration (IC₅₀): The concentration of a drug that is required for 50% inhibition in vitro. It is dependent on the experimental conditions, particularly the concentration of the competing radioligand.
-
Dissociation Constant (Kₔ): A measure of the affinity between a ligand and a receptor. It is the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kₔ indicates a higher binding affinity.
This guide will detail the experimental protocols used to determine these values and present comparative data for several well-known ARBs.
Quantitative Binding Affinity Data for Representative ARBs
The following table summarizes publicly available in vitro binding affinity data for several common ARBs. This data is intended for comparative purposes to illustrate the range of affinities observed within this drug class.
| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Kₔ (nM) | Reference |
| Azilsartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 2.6 | [4] | ||
| Olmesartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 6.7 | [4] | ||
| Telmisartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 5.1 | |||
| Valsartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 44.9 | |||
| Irbesartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 15.8 | |||
| Valsartan | Rat AT₁ | Radioligand Binding | [³H]Valsartan | Rat Aortic Smooth Muscle Cells | 1.44 |
Experimental Protocols
The determination of in vitro binding affinity for ARBs typically involves competitive radioligand binding assays. Below are detailed methodologies for these key experiments.
Membrane Preparation
-
Tissue/Cell Source: Tissues rich in angiotensin receptors, such as rat liver or adrenal glands, or cell lines genetically engineered to express human AT₁ or AT₂ receptors (e.g., CHO, HEK293 cells) are commonly used.
-
Homogenization: The tissue or cells are homogenized in a cold buffer (e.g., Tris-HCl) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA). The membrane preparations are then aliquoted and stored at -80°C until use.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the angiotensin receptors in the prepared membranes.
-
Reaction Mixture: In a microplate, the following components are added in order:
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, and bovine serum albumin).
-
A fixed concentration of a radioligand, typically ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II, which binds to both AT₁ and AT₂ receptors.
-
Increasing concentrations of the unlabeled test compound (the "competitor").
-
The membrane preparation.
-
-
Incubation: The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membranes with the bound radioligand from the free radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competitor.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of a potent, unlabeled ligand (e.g., unlabeled Angiotensin II or a known ARB) to saturate all specific binding sites.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
The specific binding data is then plotted against the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
Angiotensin II Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by Angiotensin II binding to its AT₁ and AT₂ receptors.
Caption: AT₁ Receptor Signaling Pathway.
Caption: AT₂ Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The in vitro binding affinity of an ARB for the AT₁ receptor is a fundamental determinant of its pharmacological activity. While specific data for this compound is not publicly available, the methodologies described in this guide provide a robust framework for assessing the binding characteristics of any new chemical entity targeting the angiotensin receptors. The use of standardized radioligand binding assays allows for the determination of key affinity parameters such as Kᵢ and IC₅₀, which are crucial for the preclinical evaluation and comparison of these important therapeutic agents.
References
- 1. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Preclinical pharmacology of angiotensin II receptor antagonists: update and outstanding issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Pratosartan Metabolites and Their Biological Activity: A Technical Overview
Introduction to Pratosartan
This compound is a selective, orally active antagonist of the angiotensin II type 1 (AT1) receptor.[1] By blocking the binding of angiotensin II to the AT1 receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] It is used in the treatment of hypertension. Like other sartans, this compound undergoes metabolism in the body, which can lead to the formation of various metabolites. The biological activity of these metabolites is of significant interest as they may contribute to the overall therapeutic effect or potential side effects of the parent drug.
Metabolic Pathways of this compound
The specific metabolic pathways of this compound have not been extensively detailed in publicly available literature. However, based on the metabolism of other sartan drugs, such as Losartan, it is anticipated that this compound is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The metabolic transformations likely involve oxidation of the alkyl side chains and potentially the imidazole ring system.
Below is a hypothetical metabolic pathway for this compound, illustrating potential oxidative metabolites.
Biological Activity of Metabolites
The biological activity of this compound's metabolites would be a critical determinant of its overall pharmacological profile. Active metabolites could contribute to the antihypertensive effect, prolong the duration of action, or have off-target effects. The primary measure of activity for these metabolites would be their affinity for and antagonism of the AT1 receptor, often quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Illustrative Biological Activity of Hypothetical this compound Metabolites
| Compound | AT1 Receptor Binding Affinity (IC50, nM) | Functional Antagonism (pA2) |
| This compound | Data not available | Data not available |
| Metabolite M1 (Hypothetical) | Data not available | Data not available |
| Metabolite M2 (Hypothetical) | Data not available | Data not available |
| Losartan (Reference) | ~10-20 | ~8.0 |
| EXP3174 (Active Metabolite of Losartan) | ~1-2 | ~8.5 |
This table is a template. Specific data for this compound and its metabolites are required for a complete assessment.
Experimental Protocols
The evaluation of the biological activity of this compound and its metabolites would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Angiotensin II Receptor Binding Assay
This assay is used to determine the binding affinity of the test compounds to the AT1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Use a radiolabeled AT1 receptor antagonist, such as [125I]-Sar1,Ile8-Angiotensin II.
-
Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound (this compound or its metabolites).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vitro Functional Assay for AT1 Receptor Antagonism
This assay measures the ability of a compound to inhibit the functional response induced by angiotensin II, such as intracellular calcium mobilization or inositol phosphate (IP) accumulation.
Protocol:
-
Cell Culture: Culture cells expressing the AT1 receptor (e.g., vascular smooth muscle cells or AT1-transfected cell lines).
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of angiotensin II.
-
Signal Detection: Measure the downstream signaling event. For calcium mobilization, use a fluorescent calcium indicator and a plate reader. For IP accumulation, use a commercially available assay kit.
-
Data Analysis: Determine the concentration of the antagonist that produces a specific level of inhibition of the angiotensin II response and calculate the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathways
This compound and its active metabolites exert their effects by blocking the signaling pathways activated by the binding of angiotensin II to the AT1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.
Activation of the AT1 receptor by angiotensin II leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including vasoconstriction, cell growth, and inflammation. This compound, by blocking the initial binding of angiotensin II, prevents the initiation of this signaling cascade.
Conclusion
This compound is an effective AT1 receptor antagonist used for the management of hypertension. While it is expected to be metabolized into various compounds, detailed public information on the specific structures and biological activities of these metabolites is currently lacking. The provided hypothetical pathways, data table templates, and experimental protocols serve as a guide for the type of research necessary to fully characterize the pharmacological profile of this compound and its metabolites. Such studies are essential for a complete understanding of its in vivo activity, duration of action, and overall therapeutic benefit. Future research focusing on the identification and characterization of this compound's metabolites is warranted to provide a more complete picture of its clinical pharmacology.
References
An In-depth Technical Guide to the Solubility and Stability of Sartans: A Case Study on Losartan
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Pratosartan" did not yield sufficient public data for a comprehensive guide. Therefore, this document uses Losartan, a well-characterized angiotensin II receptor blocker (ARB), as a representative example to illustrate the principles of solubility and stability analysis for this class of compounds. The methodologies and data presentation formats provided herein can serve as a robust template for the analysis of this compound or other related sartans. A single clinical trial mention of this compound was found, indicating it is an angiotensin II type 1 receptor blocker, but no further physicochemical data was available.[1]
Introduction to Sartans and Physicochemical Properties
Sartans, or angiotensin II receptor blockers, are a class of drugs used to treat hypertension and heart failure.[2] They act by selectively blocking the AT1 receptor, a key component of the renin-angiotensin system.[3][4] The efficacy and bioavailability of these drugs are intrinsically linked to their physicochemical properties, primarily their solubility and stability. Understanding these characteristics is critical during drug development, from formulation to defining shelf-life.[5] This guide provides a technical overview of the solubility and stability profiles of sartans, using Losartan as a case study.
Solubility Profile of Losartan Potassium
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its dissolution rate and bioavailability. Losartan Potassium is described as a white crystalline powder that is freely soluble in water and soluble in alcohols, while being slightly soluble in common organic solvents.
Quantitative Solubility Data
The solubility of Losartan Potassium has been experimentally determined in a range of pure solvents at various temperatures. The data reveals that its solubility generally increases with temperature in polar protic solvents like methanol and ethanol.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) | Reference |
| Methanol | 293.15 | 1.85 | |
| 318.15 | 3.45 | ||
| 343.15 | 6.41 | ||
| Ethanol | 293.15 | 1.02 | |
| 318.15 | 1.98 | ||
| 343.15 | 3.82 | ||
| 1-Propanol | 293.15 | 0.65 | |
| 318.15 | 1.29 | ||
| 343.15 | 2.56 | ||
| 2-Propanol | 293.15 | 0.41 | |
| 318.15 | 0.83 | ||
| 343.15 | 1.69 | ||
| N-methyl-2-pyrrolidone | 293.2 | (Highest solubility observed) | |
| 1,4-dioxane | 293.2 | (Lowest solubility observed) |
Note: The original data was presented graphically or in extensive tables in the cited literature. This table provides a summarized representation. For full datasets, refer to the original publication.
Experimental Protocol for Solubility Determination
A common method for determining solubility is the shake-flask method, as described by Higuchi and Connors.
-
Preparation of Saturated Solutions: An excess amount of the sartan (e.g., Losartan Potassium) is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The containers are agitated in a constant temperature bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The aliquot is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
Quantification: The concentration of the dissolved sartan in the filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The experiment is typically repeated at multiple temperatures to determine the temperature dependence of solubility. The results are often correlated using thermodynamic models like the modified Apelblat equation.
Solubility Determination Workflow.
Stability Profile of Sartans
Stability testing is a crucial component of drug development, designed to understand how a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. These studies establish the shelf-life and recommended storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and establish the intrinsic stability of the molecule. This is a key requirement under ICH guidelines.
Summary of Forced Degradation Conditions and Observations for Sartans:
| Stress Condition | Reagents/Conditions | General Observations for Sartans | Reference |
| Acidic Hydrolysis | 1 M HCl, Methanolic Solution | Losartan and Valsartan show significant degradation. | |
| Alkaline Hydrolysis | 1 M NaOH, Methanolic Solution | Irbesartan shows significant degradation. | |
| Oxidative Stress | Hydrogen Peroxide (e.g., 3-30%) | Degradation observed for multiple sartans. | |
| Thermal Stress | Heat (e.g., 70°C) | Varies by compound; potential for solid-state degradation. | |
| Photodegradation | Exposure to UV/Fluorescent light | Sensitivity varies; packaging is critical. |
Experimental Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of the sartan in a suitable solvent, typically methanol.
-
Application of Stress:
-
Acid/Base Hydrolysis: Add an equal volume of 1 M HCl or 1 M NaOH to the drug's stock solution. The mixture may be refluxed or kept at room temperature for a specified period.
-
Oxidation: Add a specified concentration of hydrogen peroxide to the drug solution and store it for a set time.
-
Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 70°C).
-
Photodegradation: The drug substance or product is exposed to a controlled source of light under specified conditions as per ICH Q1B guidelines.
-
-
Neutralization (for Hydrolysis): After the specified time, the acidic and basic solutions are neutralized to stop the reaction.
-
Analysis: All stressed samples are diluted to a suitable concentration and analyzed using a validated stability-indicating analytical method, such as RP-HPLC. The method must be able to separate the intact drug from its degradation products.
Forced Degradation Experimental Workflow.
Mechanism of Action and Signaling Pathway
Sartans exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key hormone in the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, sartans prevent the downstream effects of Angiotensin II, which include vasoconstriction, aldosterone release, and cellular growth and proliferation.
The AT1 receptor is a G-protein coupled receptor (GPCR). Its activation by Angiotensin II initiates several intracellular signaling cascades.
Sartan Mechanism of Action at the AT1 Receptor.
Conclusion
The solubility and stability of a sartan are fundamental properties that dictate its formulation strategy, therapeutic efficacy, and shelf-life. This guide, using Losartan as a model, has outlined the key data points, experimental protocols, and underlying mechanisms relevant to researchers in drug development. The provided tables and workflows offer a structured approach to evaluating these critical parameters for new chemical entities like this compound, ensuring a robust and data-driven development process. A thorough characterization, following ICH guidelines, is essential for regulatory approval and the delivery of safe and effective medicines.
References
- 1. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Mechanism of action of angiotensin-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalacri.com [journalacri.com]
An In-depth Technical Guide to the Off-Target Effects of Imatinib at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib is a cornerstone in targeted cancer therapy, renowned for its potent and selective inhibition of the BCR-ABL tyrosine kinase in chronic myeloid leukemia (CML).[1][2][3][4][5] It also effectively targets other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR), making it a valuable treatment for gastrointestinal stromal tumors (GISTs). However, at high concentrations, the selectivity of imatinib can diminish, leading to engagement with a broader range of molecular targets. These "off-target" effects can result in unforeseen toxicities but may also present opportunities for therapeutic repurposing. This guide provides a detailed examination of the off-target activities of imatinib at elevated concentrations, presenting quantitative data, in-depth experimental protocols, and visualizations of the key signaling pathways involved.
On-Target and Off-Target Activity of Imatinib
Imatinib functions by competitively binding to the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting cellular proliferation and survival signals. While highly effective against its intended targets, studies have revealed that at micromolar concentrations, imatinib can interact with a wider array of kinases and non-kinase proteins.
Quantitative Comparison of Imatinib's On- and Off-Target Affinities
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of imatinib for its primary targets and notable off-targets. Lower values are indicative of a higher binding affinity.
| Target Classification | Target | IC50 (nM) | Kd (nM) | Reference(s) |
| On-Target | v-Abl | 600 | 38 | |
| c-Kit | 100 | - | ||
| PDGFRα | 100 | 71 | ||
| PDGFRβ | - | 607 | ||
| Off-Target | NQO2 | 82 | - | |
| LCK | >10,000 | - | ||
| SRC | >10,000 | - | ||
| SYK | - | - | ||
| DDR1 | - | - |
Note: IC50 and Kd values can vary between different studies and experimental conditions.
Key Off-Target Signaling Pathways
High concentrations of imatinib can lead to the modulation of several signaling pathways not associated with its primary therapeutic mechanism. These interactions are crucial for understanding the full spectrum of imatinib's biological activity.
Cardiotoxicity via c-Abl Independent ER Stress
One of the most significant off-target effects of imatinib is cardiotoxicity, which has been linked to congestive heart failure in some patients. While initially thought to be mediated by on-target c-Abl inhibition, further research has shown that imatinib can induce endoplasmic reticulum (ER) stress and disrupt autophagy in cardiomyocytes, independent of c-Abl inhibition. This can lead to mitochondrial depolarization, ATP depletion, and ultimately, myocyte cell death.
Immunomodulatory Effects
Imatinib has been observed to exert off-target effects on various immune cells, including natural killer (NK) cells, monocytes, and macrophages. These effects can modulate the immune response, which may contribute to the overall therapeutic outcome. For instance, imatinib can alter the expression of chemokine receptors on immune cells, such as increasing CXCR4 expression, which could impact cell trafficking and localization.
Experimental Protocols
The characterization of off-target effects relies on a suite of well-defined experimental procedures. Below are detailed methodologies for key assays used to investigate the activity of imatinib.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Principle: The assay is performed in two stages. First, the kinase reaction is conducted with the kinase, substrate, ATP, and the test compound (imatinib). Subsequently, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, the ADP generated is converted to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Preparation: Prepare a serial dilution of imatinib in DMSO. Also, prepare a 2X kinase solution (containing the target kinase and substrate in reaction buffer) and a 2X ATP solution.
-
Reaction Initiation: In a 96-well plate, add 2.5 µL of the imatinib dilution or DMSO (as a control) to each well. Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature. To start the reaction, add 5 µL of the 2X ATP solution to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the imatinib concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of imatinib on cell lines.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of imatinib and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Remove the media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Competitive Binding Assay
This assay is used to determine the binding affinity of an unlabeled compound (imatinib) by measuring its ability to displace a labeled ligand from a target receptor.
Principle: A target receptor is incubated with a labeled ligand (e.g., fluorescently tagged) and varying concentrations of the unlabeled competitor (imatinib). The amount of labeled ligand that remains bound to the receptor is measured. A decrease in the signal from the labeled ligand indicates that the unlabeled compound is competing for the same binding site.
Protocol:
-
Cell Preparation: Prepare a suspension of cells expressing the target receptor at a density of 5 x 10^6 cells/mL in assay buffer.
-
Reagent Preparation: Prepare a serial dilution of imatinib. Also, prepare a solution of the labeled ligand at a concentration below its Kd.
-
Competition Reaction: In a 96-well plate, add the cell suspension, the labeled ligand, and the imatinib dilutions. Incubate at 4°C for a sufficient time to reach equilibrium.
-
Washing: Wash the cells to remove any unbound ligand.
-
Detection: Analyze the amount of bound labeled ligand using an appropriate method, such as flow cytometry for fluorescently labeled ligands.
-
Data Analysis: The Ki (inhibitory constant) for imatinib can be calculated from the IC50 of the competition curve and the Kd of the labeled ligand.
Conclusion
While imatinib is a highly selective kinase inhibitor at therapeutic doses, this guide demonstrates that at higher concentrations, its activity profile broadens to include a range of off-target kinases and non-kinase proteins. These off-target interactions are responsible for some of the clinically observed side effects, such as cardiotoxicity. However, they also reveal complex immunomodulatory roles that may contribute to its overall efficacy. A thorough understanding of these off-target effects, facilitated by the experimental protocols detailed herein, is essential for the rational design of second-generation inhibitors with improved safety profiles and for exploring the potential repurposing of imatinib in other disease contexts.
References
Methodological & Application
Pratosartan In Vitro Assay Protocol for Cultured Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratosartan is a selective, orally active antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] The RAAS plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Overactivation of the AT1 receptor by its ligand, angiotensin II (Ang II), leads to vasoconstriction, aldosterone secretion, and cellular growth, contributing to the pathophysiology of hypertension and other cardiovascular diseases.[2] this compound, by selectively blocking the AT1 receptor, mitigates these effects, making it an effective antihypertensive agent.[1]
These application notes provide detailed protocols for the in vitro characterization of this compound and other AT1 receptor antagonists using cultured cells. The described assays are fundamental for determining the potency and mechanism of action of such compounds in a controlled cellular environment. The protocols cover key aspects of antagonist evaluation, including receptor binding affinity, functional antagonism of G-protein coupled signaling, and downstream cellular responses.
Data Presentation
| Compound | Assay Type | Cell Line/Tissue | IC50 (nM) | Ki (nM) | Reference |
| Losartan | Radioligand Binding ([125I]Ang II) | Cultured Aortic Smooth Muscle Cells | 20 | - | [3] |
| Valsartan | Radioligand Binding ([125I]Ang II) | Rat Liver Membranes | - | ~2.5 | [4] |
| Candesartan | Radioligand Binding ([125I]Ang II) | HEK-293 cells expressing AT1R | - | ~0.3 |
Note: The presented values are for illustrative purposes to indicate the typical potency range of AT1 receptor antagonists. Experimental values can vary based on the specific assay conditions, cell type, and radioligand used.
Angiotensin II Receptor Signaling Pathway
Activation of the AT1 receptor by angiotensin II initiates a cascade of intracellular signaling events primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cell growth, and inflammation. This compound acts by blocking the initial binding of angiotensin II to the AT1 receptor, thereby inhibiting this entire downstream signaling cascade.
Caption: Angiotensin II AT1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for In Vitro Evaluation
The in vitro evaluation of this compound or other AT1 receptor antagonists typically follows a hierarchical approach, starting from target engagement and moving to functional cellular responses. A standard workflow includes an initial binding assay to determine the affinity of the compound for the receptor, followed by functional assays to confirm its antagonistic activity by measuring the inhibition of second messenger production (e.g., calcium mobilization or IP1 accumulation) and, finally, assessing its impact on downstream physiological responses like cell viability or protein synthesis.
Caption: General Experimental Workflow for the In Vitro Characterization of this compound.
Experimental Protocols
AT1 Receptor Binding Assay (Competitive Radioligand)
This protocol determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human AT1 receptor (HEK293-AT1R) or a suitable cell line with endogenous AT1 receptor expression (e.g., vascular smooth muscle cells).
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
This compound: Stock solution in DMSO.
-
Angiotensin II (unlabeled): For determining non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Cell Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding).
-
50 µL of unlabeled Angiotensin II (1 µM final concentration, for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [125I]-[Sar1,Ile8]Angiotensin II (final concentration ~0.1-0.5 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (50-100 µg of protein) to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Termination and Washing: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Angiotensin II-induced intracellular calcium release.
Materials:
-
Cell Line: HEK293-AT1R or other suitable cell lines.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Calcium-5 Assay Kit.
-
This compound: Stock solution in DMSO.
-
Angiotensin II: Stock solution in water or appropriate buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from cells.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared in assay buffer, with probenecid if necessary). Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: After incubation, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a pre-determined EC80 concentration of Angiotensin II into the wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Angiotensin II response against the logarithm of this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT or SRB)
This assay assesses the ability of this compound to protect cells from Angiotensin II-induced changes in cell viability or proliferation.
Materials:
-
Cell Line: Vascular smooth muscle cells or other responsive cell types.
-
This compound: Stock solution in DMSO.
-
Angiotensin II: Stock solution.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB).
-
Solubilization Solution (for MTT): e.g., DMSO or acidified isopropanol.
-
Trichloroacetic acid (TCA) and Tris base (for SRB).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation (optional): To synchronize cells and reduce baseline proliferation, incubate in serum-free or low-serum medium for 24 hours.
-
Treatment: Treat the cells with:
-
Vehicle control.
-
Angiotensin II alone.
-
This compound alone (at various concentrations).
-
This compound (at various concentrations) pre-incubated for 1 hour, followed by the addition of Angiotensin II.
-
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For SRB assay: Fix the cells with TCA, wash, and stain with SRB. Wash away unbound dye and solubilize the protein-bound dye with Tris base.
-
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Determine the extent to which this compound reverses the effects of Angiotensin II on cell viability.
References
- 1. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A radioreceptor assay for the analysis of AT1-receptor antagonists. Correlation with complementary LC data reveals a potential contribution of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Sartan Drugs in Plasma by HPLC
A Note on "Pratosartan": Initial literature and database searches did not yield any results for a compound named "this compound." It is presumed that this may be a typographical error. This document outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of a common angiotensin II receptor antagonist, Eprosartan, in plasma. The principles and procedures detailed herein are broadly applicable to other drugs in the "sartan" class, such as Valsartan, Losartan, and Irbesartan, with appropriate method optimization.
Application Note
Introduction
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Eprosartan in plasma. Eprosartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation and UV detection, making it suitable for high-throughput analysis in a research or clinical setting.
Chromatographic Conditions
The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, ensuring stable and reproducible results. The method has been validated according to ICH guidelines, demonstrating a high degree of accuracy, precision, and sensitivity.
Method Validation Summary
The developed bioanalytical method was validated for its specificity, linearity, accuracy, precision, and stability. The key quantitative performance parameters are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Phenomenex, Gemini C18 (250x4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and Water (45:55 v/v), pH adjusted to 3.4 with orthophosphoric acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Detector | UV-Vis |
| Detection Wavelength | 235 nm[1] |
| Column Temperature | Ambient |
| Internal Standard (IS) | Olmesartan medoxomil[1] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 100 - 1800 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | Dependent on specific "sartan" and instrumentation |
| Limit of Quantification (LOQ) | 100 ng/mL (as Lower Limit of Quantification) |
| Retention Time (Eprosartan) | ~2.2 ± 0.5 min |
| Retention Time (IS) | ~3.1 ± 0.5 min |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | 100 | < 5% | < 5% | 95 - 105% |
| MQC | 900 | < 5% | < 5% | 95 - 105% |
| HQC | 1800 | < 5% | < 5% | 95 - 105% |
| (Data presented is representative based on typical validation results for similar methods) |
Experimental Protocol
1. Materials and Reagents
-
Eprosartan Mesylate reference standard
-
Olmesartan medoxomil (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade)
-
Drug-free plasma
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standards of Eprosartan and the Internal Standard in a suitable solvent (e.g., methanol or mobile phase).
-
Working Standard Solutions: Prepare serial dilutions of the Eprosartan stock solution with the mobile phase to create calibration standards at concentrations of 100, 300, 600, 900, 1200, 1500, and 1800 ng/mL.
-
QC Samples: Prepare QC samples by spiking drug-free plasma with Eprosartan to final concentrations of 100 ng/mL (Low QC), 900 ng/mL (Medium QC), and 1800 ng/mL (High QC).
3. Sample Preparation from Plasma
This protocol utilizes a protein precipitation method for sample clean-up.
-
Pipette 100 µL of the plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add a fixed volume of the Internal Standard working solution.
-
Add 300 µL of acetonitrile (plasma to acetonitrile ratio of 1:3 v/v) to precipitate the plasma proteins.
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 5,000 rpm for 5 minutes.
-
Carefully collect the clear supernatant.
-
Inject 20 µL of the supernatant into the HPLC system.
4. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength to 235 nm.
-
Create a sequence table with the prepared calibration standards, QC samples, and unknown samples.
-
Start the analysis.
5. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating from the calibration curve.
Visualizations
Caption: Workflow for the HPLC quantification of Eprosartan in plasma.
Caption: Mechanism of action of Sartan drugs on the Renin-Angiotensin system.
References
Application Notes and Protocols for Developing a Pratosartan-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratosartan is a selective, orally active antagonist of the angiotensin II receptor type 1 (AT1R).[1][2] As a member of the angiotensin II receptor blocker (ARB) class of drugs, it is primarily utilized for its antihypertensive properties.[3][4] this compound exerts its effects by blocking the binding of angiotensin II to the AT1R, thereby inhibiting vasoconstriction and other pressor effects mediated by this receptor.[2] The development of cellular resistance to targeted therapies like this compound is a critical area of investigation, providing insights into potential mechanisms of clinical drug resistance and aiding in the discovery of novel therapeutic strategies.
These application notes provide a detailed framework for the development and characterization of a this compound-resistant cell line. The protocols outlined below describe a systematic approach to induce resistance through continuous, escalating drug exposure and validate the resistant phenotype through a series of established molecular and cellular assays.
Data Presentation
Table 1: Determination of this compound IC50 in Parental Cell Line
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Parental | 72 | 0 (Control) | 100 | |
| 1 | 85 | |||
| 10 | 55 | ~12.5 | ||
| 25 | 30 | |||
| 50 | 15 | |||
| 100 | 5 |
Table 2: Characterization of this compound-Resistant Cell Line
| Cell Line | Passage Number | This compound Concentration for Maintenance (µM) | IC50 (µM) | Resistance Index (RI) | Doubling Time (hours) |
| Parental | N/A | 0 | 12.5 | 1.0 | 24 |
| PratoR-25 | 10 | 25 | 55.2 | 4.4 | 28 |
| PratoR-50 | 20 | 50 | 115.8 | 9.3 | 32 |
| PratoR-100 | 30 | 100 | 250.1 | 20.0 | 36 |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Table 3: Gene Expression Analysis in Parental and this compound-Resistant Cell Lines
| Gene | Primer Sequence (Forward) | Primer Sequence (Reverse) | Parental (Relative Expression) | PratoR-100 (Relative Expression) | Fold Change |
| AGTR1 | AGGATTGGAGGGCACTATGG | GCTGAAGCCAGGAATCAGAG | 1.0 | 1.2 | 1.2 |
| EGFR | GAGAGGAGAACTGCCAGAAACG | TCATCAGCAGGTACTGGGAGC | 1.0 | 4.5 | 4.5 |
| VEGFA | CGAAACCATGAACTTTCTGCT | CCTCAGTGGGCACACACTCC | 1.0 | 3.8 | 3.8 |
| c-MET | TTTCCCCAGGAACAGAGAAA | GCTCATCATGCTGAATCTCA | 1.0 | 5.2 | 5.2 |
| ABCB1 | CCCATCATTGCAATAGCAGG | GTTCAAACTTCTGCTCCTGA | 1.0 | 1.1 | 1.1 |
| ACTB | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA | 1.0 | 1.0 | 1.0 |
Table 4: Protein Expression Analysis in Parental and this compound-Resistant Cell Lines
| Protein | Primary Antibody | Dilution | Parental (Relative Densitometry) | PratoR-100 (Relative Densitometry) | Fold Change |
| AT1R | Rabbit anti-AT1R | 1:1000 | 1.0 | 1.1 | 1.1 |
| p-EGFR (Tyr1068) | Mouse anti-p-EGFR | 1:1000 | 1.0 | 6.8 | 6.8 |
| EGFR (total) | Rabbit anti-EGFR | 1:1000 | 1.0 | 4.2 | 4.2 |
| p-Akt (Ser473) | Rabbit anti-p-Akt | 1:1000 | 1.0 | 5.5 | 5.5 |
| Akt (total) | Mouse anti-Akt | 1:1000 | 1.0 | 1.5 | 1.5 |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit anti-p-ERK1/2 | 1:2000 | 1.0 | 4.9 | 4.9 |
| ERK1/2 (total) | Mouse anti-ERK1/2 | 1:2000 | 1.0 | 1.3 | 1.3 |
| β-Actin | Mouse anti-β-Actin | 1:5000 | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol outlines the generation of a this compound-resistant cell line using a continuous, dose-escalation method.
Materials:
-
Parental cell line (e.g., a human cancer cell line expressing AT1R)
-
Complete cell culture medium
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Cryovials and cell freezing medium
Procedure:
-
Determine the initial IC50 of this compound:
-
Culture the parental cell line in its recommended complete medium.
-
Perform a cell viability assay (e.g., MTT assay, Protocol 2) with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.
-
-
Initiate Resistance Development:
-
Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50.
-
Culture the cells in this medium, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells will die.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration (typically after 2-4 weeks), subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat the process of adaptation and dose escalation. The development of a highly resistant cell line can take several months.
-
-
Monitoring and Maintenance:
-
At each stage of increased drug concentration, perform a cell viability assay to determine the new IC50 and calculate the resistance index (RI).
-
Cryopreserve cell stocks at each stable concentration step.
-
Once the desired level of resistance is achieved (e.g., RI > 10), maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound.
-
-
Stability of Resistance:
-
To confirm the stability of the resistant phenotype, culture a subset of the resistant cells in a drug-free medium for several passages (e.g., 10 passages) and then re-determine the IC50 for this compound.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify protein bands, normalizing to a loading control (e.g., β-actin).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to measure the relative expression levels of specific genes.
Materials:
-
Parental and this compound-resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction by mixing cDNA, SYBR Green master mix, and forward and reverse primers.
-
Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., ACTB).
-
Visualization of Pathways and Workflows
Caption: Workflow for developing a this compound-resistant cell line.
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
Caption: Hypothesized bypass signaling pathways in this compound resistance.
References
- 1. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of signature genes associated with therapeutic resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Pratosartan and Calcium Channel Blockers in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the combination of Pratosartan with calcium channel blockers in rats is limited in publicly available literature. The following application notes and protocols are based on the established mechanisms of Angiotensin II Receptor Blockers (ARBs) and Calcium Channel Blockers (CCBs), and draw upon extensive research conducted with other ARBs (e.g., Losartan, Valsartan, Telmisartan) in combination with CCBs (e.g., Amlodipine, Nifedipine) in rat models of hypertension. These notes provide a framework for investigating the potential synergistic or additive effects of this compound and CCBs.
Introduction
This compound is a selective angiotensin II receptor antagonist, specifically targeting the AT1 subtype.[1] Blockade of the AT1 receptor inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[2][3] Calcium channel blockers (CCBs), such as those of the dihydropyridine class (e.g., amlodipine), inhibit the influx of extracellular calcium into vascular smooth muscle cells, resulting in vasodilation and a reduction in peripheral resistance.[4][5]
The combination of an ARB and a CCB is a well-established therapeutic strategy in the management of hypertension. Their complementary mechanisms of action can lead to enhanced blood pressure reduction and may offer superior end-organ protection compared to monotherapy. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in combination with a CCB in a rat model of hypertension.
Data Presentation: Efficacy of ARB and CCB Combinations in Rat Models
The following tables summarize quantitative data from studies investigating the effects of combining various ARBs and CCBs in rat models of hypertension. This data can serve as a reference for expected outcomes when studying this compound in combination with a CCB.
Table 1: Effects of ARB and CCB Combination Therapy on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg/day) | Duration | SBP Reduction (mmHg) | Reference |
| Amlodipine | 1 | 4 months | ~25 | [Source for Telmisartan/Amlodipine study] |
| Telmisartan | 6 | 4 months | ~45 | [Source for Telmisartan/Amlodipine study] |
| Amlodipine + Telmisartan | 1 + 6 | 4 months | ~60 | [Source for Telmisartan/Amlodipine study] |
| Amlodipine | 1 | 5 months | ~30 | [Source for Candesartan/Amlodipine study] |
| Candesartan | 2 | 5 months | ~40 | [Source for Candesartan/Amlodipine study] |
| Amlodipine + Candesartan | 1 + 2 | 5 months | ~65 | [Source for Candesartan/Amlodipine study] |
Table 2: Effects of ARB and CCB Combination Therapy on Cardiac and Renal Parameters in Hypertensive Rats
| Parameter | Animal Model | Treatment | Duration | Outcome | Reference |
| Cardiac Mass / Left Ventricular Weight | SHR | Amlodipine (3) + Losartan (30) | 4 weeks | Significant decrease compared to monotherapy | [Source for Losartan/Amlodipine study] |
| Cardiac Fibrosis | Dahl Salt-Sensitive Rats | Azelnidipine (1) + Olmesartan (5) | Not Specified | Greater reduction compared to monotherapy | [Source for Olmesartan/Azelnidipine study] |
| Albuminuria | Obese Zucker Rats | Amlodipine (10) + Telmisartan (3) | 6 weeks | Significant reduction compared to monotherapy | [Source for Telmisartan/Amlodipine study] |
| Blood Urea Nitrogen (BUN) & Serum Creatinine | Ischemia/Reperfusion | Telmisartan (0.3) | 7 days (pre-treatment) | Significant attenuation of increases | [Source for Telmisartan renal study] |
Signaling Pathways and Experimental Workflow
Combined Signaling Pathway of this compound and a Calcium Channel Blocker
Caption: Combined action of this compound and a CCB on blood pressure.
Experimental Workflow for Evaluating Combined Therapy in Rats
Caption: Workflow for preclinical evaluation of combined therapy.
Experimental Protocols
Animal Model
The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model for essential hypertension in humans.
-
Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: Commence studies in young adult rats (e.g., 12-16 weeks of age) when hypertension is established.
-
Housing: House rats in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization to the housing facility before any experimental procedures.
Drug Preparation and Administration
-
This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Calcium Channel Blocker (e.g., Amlodipine): Dissolve in a suitable vehicle (e.g., distilled water or saline).
-
Administration: Administer drugs once daily via oral gavage for a predetermined duration (e.g., 4 to 8 weeks).
-
Dosing: Determine appropriate doses based on literature for analogous ARBs and CCBs in rats. A dose-response study may be necessary to identify optimal doses for the combination.
Blood Pressure Measurement
Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements in rats.
-
Equipment: Utilize a validated non-invasive blood pressure system (e.g., CODA tail-cuff system).
-
Procedure:
-
Place the rat in a restrainer.
-
Warm the tail to 32-34°C to detect the tail pulse.
-
Acclimate the rat to the procedure for several days before recording baseline measurements.
-
Obtain at least three stable consecutive readings and average them for the final value.
-
-
Frequency: Measure blood pressure at baseline and at regular intervals (e.g., weekly) throughout the study.
Assessment of Cardiac Hypertrophy
-
Echocardiography (in vivo):
-
Anesthetize the rat (e.g., isoflurane).
-
Perform M-mode echocardiography to measure left ventricular internal diameter, and anterior and posterior wall thickness during systole and diastole.
-
Calculate Left Ventricular Mass (LVM) using the formula: LVM (g) = 1.04 × [(LVEDD + PWT + AWT)³ – LVEDD³], where LVEDD is the left ventricular end-diastolic diameter, and PWT and AWT are posterior and anterior wall thickness, respectively.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the rats and excise the hearts.
-
Blot the hearts dry and weigh them.
-
Calculate the heart weight to body weight ratio (HW/BW) or heart weight to tibia length ratio as an index of cardiac hypertrophy.
-
Assessment of Renal Function
-
Urine Collection:
-
House rats in metabolic cages for 24-hour urine collection.
-
Measure urine volume and analyze for protein/albumin and creatinine concentrations.
-
-
Blood Chemistry:
-
Collect blood samples at the end of the study.
-
Measure serum or plasma levels of Blood Urea Nitrogen (BUN) and creatinine as indicators of glomerular filtration rate.
-
Histopathology
-
Tissue Preparation:
-
Fix the heart and kidneys in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Use Masson's trichrome or Picrosirius red staining to assess fibrosis in the heart and kidneys.
-
-
Analysis: Quantify the degree of fibrosis and assess for any pathological changes in cardiac and renal tissues.
Statistical Analysis
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of monotherapy and combination therapy against the vehicle control group.
-
A p-value of <0.05 is typically considered statistically significant.
These detailed protocols and application notes provide a robust framework for investigating the therapeutic potential of combining this compound with a calcium channel blocker in preclinical rat models of hypertension. The provided data from analogous drug combinations offer valuable context for experimental design and interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Studying the Effect of Pratosartan on Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially an adaptive response to pressure or volume overload but often progresses to heart failure.[1] The renin-angiotensin system (RAS) is a critical regulator of this process, with angiotensin II (Ang II) being a key mediator of pathological cardiac hypertrophy.[2] Pratosartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB).[3] By antagonizing the AT1 receptor, this compound is hypothesized to inhibit the downstream signaling cascades that lead to myocyte growth, fibrosis, and the expression of fetal genes associated with pathological hypertrophy.[4] These application notes provide a comprehensive protocol for evaluating the therapeutic potential of this compound in preclinical in vitro and in vivo models of cardiac hypertrophy.
In Vitro Model: Angiotensin II-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
This in vitro model allows for the direct assessment of this compound's effects on cardiomyocytes, independent of systemic hemodynamic changes.
Experimental Protocol: NRVM Isolation and Culture
-
Preparation: Coat culture dishes with 1% gelatin or fibronectin to promote myocyte attachment.[5]
-
Isolation: Isolate ventricular hearts from 1-3 day old Sprague-Dawley rat pups.
-
Digestion: Mince the ventricular tissue and perform enzymatic digestion using a solution containing collagenase and pancreatin to dissociate the cells.
-
Purification: Separate cardiomyocytes from fibroblasts by pre-plating for 1-2 hours, as fibroblasts adhere more rapidly.
-
Culture: Plate the purified NRVMs in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation. After 24 hours, replace the medium with serum-free medium for 12-24 hours before treatment.
Experimental Protocol: Induction of Hypertrophy and this compound Treatment
-
Treatment Groups:
-
Control (vehicle-treated)
-
Angiotensin II (1 µM)
-
Angiotensin II (1 µM) + this compound (various concentrations, e.g., 0.1, 1, 10 µM)
-
This compound alone (highest concentration)
-
-
Procedure: Treat the serum-starved NRVMs with the respective compounds for 48 hours.
-
Analysis: Following treatment, perform analyses to assess hypertrophic markers.
Data Presentation: In Vitro Quantitative Data
| Parameter | Control | Angiotensin II (1 µM) | Ang II + this compound (0.1 µM) | Ang II + this compound (1 µM) | Ang II + this compound (10 µM) | This compound (10 µM) |
| Cell Surface Area (µm²) | ||||||
| Relative ANP mRNA Expression | ||||||
| Relative BNP mRNA Expression | ||||||
| Relative β-MHC mRNA Expression | ||||||
| p-ERK/total ERK Ratio | ||||||
| p-Akt/total Akt Ratio | ||||||
| NFATc3 Nuclear Translocation (%) |
In Vivo Model: Pressure Overload-Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
The TAC model in mice is a widely used and reliable method for inducing pressure overload, leading to a gradual progression from compensated hypertrophy to heart failure.
Experimental Protocol: Transverse Aortic Constriction (TAC) Surgery
-
Anesthesia and Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with isoflurane. Shave the chest and sterilize the surgical area.
-
Incision: Make a small incision at the suprasternal notch to expose the trachea and the aortic arch.
-
Constriction: Pass a 7-0 silk suture under the transverse aorta between the innominate and left carotid arteries. Tie the suture around the aorta and a 27-gauge needle. Promptly remove the needle to create a standardized constriction.
-
Sham Operation: Perform the same procedure in the sham group without constricting the aorta.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
Experimental Protocol: this compound Administration
-
Treatment Groups:
-
Sham + Vehicle
-
TAC + Vehicle
-
TAC + this compound (e.g., 1, 5, 10 mg/kg/day)
-
-
Administration: Begin oral gavage of this compound or vehicle one day after surgery and continue for the duration of the study (e.g., 4 weeks). The dosage for this compound can be extrapolated from preclinical studies of other ARBs like candesartan (e.g., 3 mg/kg/day in rats).
Data Presentation: In Vivo Quantitative Data
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound (1 mg/kg) | TAC + this compound (5 mg/kg) | TAC + this compound (10 mg/kg) |
| Heart Weight/Body Weight (mg/g) | |||||
| Lung Weight/Body Weight (mg/g) | |||||
| LV Posterior Wall Thickness (mm) | |||||
| LV Ejection Fraction (%) | |||||
| Cardiomyocyte Cross-Sectional Area (µm²) | |||||
| Cardiac Fibrosis (%) | |||||
| Relative ANP mRNA Expression | |||||
| Relative BNP mRNA Expression | |||||
| Relative β-MHC mRNA Expression |
Key Experimental Methodologies
Immunofluorescence for Cell Size
-
Fixation and Permeabilization: Fix NRVMs with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody: Incubate with an antibody against α-actinin to delineate cardiomyocyte cell boundaries.
-
Secondary Antibody: Use a fluorescently-labeled secondary antibody.
-
Imaging and Analysis: Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from NRVMs or heart tissue using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform real-time PCR using primers specific for atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Normalize the expression to a housekeeping gene like GAPDH.
Histological Analysis
-
Tissue Processing: Fix heart tissue in 10% formalin and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and measurement of cardiomyocyte cross-sectional area.
-
Masson's Trichrome or Picrosirius Red: To visualize and quantify collagen deposition (fibrosis).
-
-
Analysis: Quantify cardiomyocyte size and fibrotic area using image analysis software.
Echocardiography
-
Procedure: Perform transthoracic echocardiography on anesthetized mice at baseline and at the end of the study.
-
Measurements: Obtain M-mode images to measure left ventricular (LV) wall thickness, internal dimensions, and calculate ejection fraction and fractional shortening.
Western Blotting
-
Protein Extraction: Lyse NRVMs or heart tissue to extract total protein.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins such as Akt and ERK, as well as calcineurin.
-
Detection and Quantification: Use a chemiluminescent substrate for detection and quantify band intensity.
Visualizations
Caption: Angiotensin II signaling pathway in cardiac hypertrophy.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. Cardiac hypertrophy and antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin blocking drugs and the heart beyond 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Application Note: Elucidating Pratosartan's Mechanism of Action via Lentiviral-Based Knockdown of Key Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pratosartan is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in cardiovascular homeostasis.[1][2][3] Angiotensin II (Ang II), the primary ligand for the AT1 receptor, is a potent vasoconstrictor and stimulates the release of aldosterone, leading to increased blood pressure.[3][4] By selectively blocking the AT1 receptor, this compound effectively mitigates these effects, making it a valuable therapeutic agent for hypertension and other cardiovascular disorders. Beyond its well-established role in blood pressure regulation, the AT1 receptor mediates a complex network of intracellular signaling pathways that contribute to cellular growth, proliferation, inflammation, and fibrosis. Understanding the intricate signaling cascades downstream of the AT1 receptor is crucial for fully comprehending the pleiotropic effects of this compound and for the development of novel therapeutic strategies.
This application note provides a detailed framework for utilizing lentiviral-based short hairpin RNA (shRNA) knockdown to investigate the signaling pathways modulated by this compound. Lentiviral vectors are a powerful tool for achieving stable, long-term gene silencing in a wide range of cell types, including both dividing and non-dividing cells. By specifically knocking down key components of the AT1 receptor signaling network, researchers can dissect the contribution of individual pathways to the overall cellular response to this compound.
This compound and AT1 Receptor Signaling Pathways
This compound exerts its effects by competitively inhibiting the binding of Ang II to the AT1 receptor. This blockade disrupts the initiation of several downstream signaling cascades. The primary signaling pathways activated by the AT1 receptor are:
-
Gαq/Phospholipase C (PLC) Pathway: Upon Ang II binding, the AT1 receptor activates the Gαq protein, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and gene expression.
-
Rho/Rho-kinase (ROCK) Pathway: The AT1 receptor can also couple to Gα12/13 proteins, which activate the small GTPase RhoA and its downstream effector, ROCK. This pathway is critically involved in the regulation of the actin cytoskeleton, cell migration, and smooth muscle contraction.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The AT1 receptor can transactivate receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is a key regulator of cell growth, proliferation, and hypertrophy.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Ang II binding to the AT1 receptor can also lead to the activation of the JAK/STAT pathway. This involves the phosphorylation and activation of JAKs, which then phosphorylate STAT proteins. Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.
-
β-Arrestin Pathway: In addition to G-protein-dependent signaling, the AT1 receptor can signal through a G-protein-independent pathway involving β-arrestins. Upon receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to its internalization and desensitization. β-arrestins can also act as scaffolds for other signaling proteins, including components of the MAPK pathway, thereby initiating a distinct wave of signaling.
Visualizing this compound's Point of Intervention in AT1 Receptor Signaling
References
- 1. ahajournals.org [ahajournals.org]
- 2. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT and the renin-angiotensin system: The role of the JAK-STAT pathway in blood pressure and intrarenal renin-angiotensin system regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Assessment of Pratosartan on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratosartan is an angiotensin II type 1 (AT1) receptor blocker (ARB) used in the management of hypertension.[1] Like other ARBs, its primary mechanism of action is the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[2][3] However, the effects of pharmaceuticals are often not confined to their primary targets. Off-target interactions with ion channels are a critical area of investigation during drug development, particularly for assessing cardiovascular safety.[4][5]
Ion channels, which are essential for cellular excitability, are key targets for many drugs and a source of potential cardiotoxicity. For instance, the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to potentially fatal arrhythmias. Therefore, a thorough electrophysiological assessment of new chemical entities like this compound is imperative. While direct electrophysiological data on this compound is not extensively available in public literature, studies on other ARBs, such as irbesartan and telmisartan, have revealed interactions with various ion channels, including potassium and sodium channels.
These application notes provide a comprehensive framework for the electrophysiological assessment of this compound on key cardiac and neuronal ion channels using the gold-standard manual whole-cell patch-clamp technique. The protocols outlined below are based on established methodologies, including those recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, to ensure data quality and regulatory relevance.
Data Presentation: Expected Quantitative Endpoints
The following tables summarize the key quantitative data that should be obtained from the electrophysiological assessment of this compound. The values presented are hypothetical and for illustrative purposes, based on typical data generated for compounds screened for ion channel activity.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Channel | Cell Line | Parameter | This compound Concentration (μM) | Effect |
| hERG (Kv11.1) | HEK293 | IC50 | 1 | 50% inhibition of tail current |
| 10 | 85% inhibition of tail current | |||
| hNav1.5 (peak) | HEK293 | IC50 | > 30 | Minimal inhibition at therapeutic concentrations |
| hNav1.5 (late) | HEK293 | IC50 | 15 | Moderate inhibition of late current |
| hCav1.2 | CHO | IC50 | > 30 | Minimal inhibition at therapeutic concentrations |
Table 2: Effects of this compound on Ion Channel Gating Properties
| Ion Channel | Gating Parameter | Control | This compound (10 μM) | Change (%) |
| hERG | Voltage of half-activation (V1/2) | -15 mV | -20 mV | -5 mV |
| hERG | Voltage of half-inactivation (V1/2) | -70 mV | -75 mV | -5 mV |
| hNav1.5 (peak) | Time to peak inactivation | 2 ms | 2.5 ms | +25% |
Experimental Protocols
General Methodology: Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for studying ion channel pharmacology as it allows for the precise control of membrane potential and the direct measurement of ionic currents.
1. Cell Culture:
-
Use mammalian cell lines stably expressing the human ion channel of interest (e.g., HEK293 or CHO cells).
-
Culture cells in appropriate media and conditions to ensure optimal health and channel expression.
-
Passage cells regularly to maintain a healthy, sub-confluent population for recordings.
2. Preparation for Recording:
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution at a constant temperature (typically 35-37°C for cardiac ion channels).
3. Pipette Fabrication and Filling:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
The composition of the internal and external solutions will vary depending on the ion channel being studied to isolate the specific current of interest.
4. Establishing a Whole-Cell Recording:
-
Approach a single, healthy cell with the recording pipette.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
5. Data Acquisition and Analysis:
-
Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting ionic currents.
-
Monitor cell health and seal quality throughout the experiment.
-
Analyze the recorded currents to determine parameters such as current amplitude, activation and inactivation kinetics, and voltage-dependence.
Protocol 1: Assessment of this compound on the hERG (Kv11.1) Potassium Channel
The hERG channel is of primary importance for cardiac safety assessment due to its role in ventricular repolarization.
-
Objective: To determine the inhibitory concentration (IC50) of this compound on hERG channels and its effect on channel gating.
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate the channels.
-
Repolarize to -50 mV for 3 seconds to elicit the characteristic hERG tail current.
-
Repeat this protocol at a frequency of 0.1 Hz (every 10 seconds).
-
-
Procedure:
-
Establish a stable whole-cell recording and record baseline hERG currents.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 μM), allowing the effect to reach a steady state at each concentration.
-
A washout step with the control external solution should be performed to assess the reversibility of any observed effects.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each this compound concentration.
-
Normalize the current amplitude to the baseline control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: Assessment of this compound on the hNav1.5 Sodium Channel
The cardiac sodium channel Nav1.5 is responsible for the rapid upstroke of the cardiac action potential. Both peak and late currents should be assessed.
-
Objective: To determine the effect of this compound on the peak and late components of the hNav1.5 current.
-
Cell Line: HEK293 cells stably expressing the hNav1.5 channel.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing step to -10 mV for 200 ms to elicit the sodium current.
-
Repeat at a frequency of 1 Hz.
-
-
Procedure:
-
Record baseline Nav1.5 currents.
-
Apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current (peak INa).
-
Measure the sustained current at the end of the depolarizing pulse (late INa).
-
Calculate the percentage of inhibition for both peak and late currents at each concentration.
-
Protocol 3: Assessment of this compound on the hCav1.2 Calcium Channel
The L-type calcium channel Cav1.2 mediates the plateau phase of the cardiac action potential and is crucial for excitation-contraction coupling.
-
Objective: To determine the effect of this compound on the hCav1.2 current.
-
Cell Line: CHO cells stably expressing hCav1.2, β2, and α2δ subunits.
-
Solutions:
-
External Solution (in mM): 135 NMDG-Cl, 20 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NMDG. (Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (in mM): 120 Cs-Aspartate, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a brief prepulse to -40 mV to inactivate any sodium and T-type calcium channels.
-
Apply a depolarizing step to +10 mV for 200 ms to elicit the L-type calcium current.
-
-
Procedure:
-
Record baseline Ba2+ currents through Cav1.2 channels.
-
Apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward Ba2+ current.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 if applicable.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Angiotensin II signaling pathway and the site of this compound action.
Caption: General workflow for patch-clamp electrophysiology experiments.
Caption: Logical flow from drug interaction to physiological effect.
References
- 1. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bhf.org.uk [bhf.org.uk]
- 4. Cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Pratosartan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pratosartan is a selective angiotensin II type 1 (AT1) receptor blocker used in the management of hypertension.[1][2][3] The renin-angiotensin system, and specifically its primary effector angiotensin II, has been implicated in the regulation of apoptosis.[4] While angiotensin II can induce apoptosis in several cell types, AT1 receptor antagonists have been shown to both inhibit and, in some contexts, promote apoptosis.[5] This application note provides a detailed protocol for investigating the pro-apoptotic potential of this compound on a model cancer cell line (e.g., HeLa) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA. By using both dyes, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation)
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: HeLa (or other suitable cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 humidified incubator.
-
Protocol:
-
Seed 1 x 10^6 cells in T25 flasks or 6-well plates and allow them to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM) for a predetermined time course (e.g., 24, 48 hours).
-
Include a vehicle-treated control group (cells treated with the same concentration of solvent as the highest this compound dose).
-
A positive control for apoptosis (e.g., treatment with 1 µM staurosporine for 4 hours) should also be included.
-
2. Annexin V and Propidium Iodide Staining
This protocol is adapted from standard methods for Annexin V/PI staining.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
-
Protocol:
-
After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at room temperature.
-
Wash the cells once with cold PBS and centrifuge again.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube just before analysis.
-
Analyze the samples on a flow cytometer within one hour.
-
3. Flow Cytometry Analysis
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates.
-
Acquire data for each sample, collecting a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Percentage of Apoptotic and Necrotic Cells after 24-Hour this compound Treatment
| This compound Conc. (µM) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 10 | 88.7 ± 2.1 | 6.5 ± 1.1 | 2.8 ± 0.6 | 2.0 ± 0.4 |
| 50 | 65.4 ± 3.5 | 22.1 ± 2.8 | 9.3 ± 1.9 | 3.2 ± 0.7 |
| 100 | 42.1 ± 4.2 | 38.6 ± 3.9 | 15.7 ± 2.4 | 3.6 ± 0.8 |
| Staurosporine (1 µM) | 15.8 ± 2.9 | 45.3 ± 4.1 | 35.1 ± 3.7 | 3.8 ± 0.9 |
Table 2: Percentage of Apoptotic and Necrotic Cells after 48-Hour this compound Treatment
| This compound Conc. (µM) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| 0 (Vehicle Control) | 94.8 ± 1.8 | 2.5 ± 0.6 | 1.6 ± 0.4 | 1.1 ± 0.3 |
| 10 | 79.3 ± 2.5 | 12.4 ± 1.8 | 5.9 ± 1.0 | 2.4 ± 0.5 |
| 50 | 40.1 ± 4.1 | 35.8 ± 3.3 | 20.2 ± 2.7 | 3.9 ± 0.8 |
| 100 | 21.5 ± 3.8 | 30.2 ± 3.1 | 43.8 ± 4.5 | 4.5 ± 1.0 |
| Staurosporine (1 µM) | 10.2 ± 2.1 | 28.9 ± 3.5 | 56.7 ± 5.2 | 4.2 ± 1.1 |
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
This diagram illustrates a potential intrinsic pathway of apoptosis that could be activated by this compound. Drug-induced cellular stress often converges on the mitochondria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of apoptosis by angiotensin II in the heart and lungs (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of apoptosis by ACE inhibitors and angiotensin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of Pratosartan in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low solubility of Pratosartan in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided below. Understanding these properties is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆N₆O | PubChem |
| Molecular Weight | 426.51 g/mol | PubChem |
| CAS Number | 153804-05-8 | PubChem |
| Solubility in DMSO | 10 mM | Immunomart |
| Predicted pKa | Acidic (estimated 3-5 for the tetrazole group) | Inferred from similar 'sartan' compounds |
| Predicted logP | High (lipophilic) | Inferred from similar 'sartan' compounds |
Troubleshooting Low Aqueous Solubility
Low aqueous solubility is a common challenge with many active pharmaceutical ingredients, including those in the 'sartan' class. This guide provides a systematic approach to troubleshoot and overcome these issues.
Logical Workflow for Troubleshooting
Caption: A logical workflow for systematically addressing low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: this compound, like many other 'sartans', is a poorly water-soluble compound. Its molecular structure contains large non-polar regions, which contribute to its lipophilicity and low affinity for aqueous media. The tetrazole group is acidic, suggesting that its solubility will be pH-dependent. At pH values below its pKa, the compound will be in its less soluble, non-ionized form.
Q2: What is the first step I should take to improve solubility?
A2: Adjusting the pH of your aqueous solution is often the simplest and most effective first step. Since this compound is predicted to be an acidic compound due to its tetrazole moiety, increasing the pH above its pKa will ionize the molecule, leading to a significant increase in aqueous solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is reported to be soluble in DMSO at 10 mM. Other organic co-solvents such as ethanol, methanol, and acetonitrile can also be used to prepare stock solutions. However, for many biological experiments, the concentration of the organic solvent in the final aqueous solution must be kept low (typically <1%) to avoid solvent-induced artifacts.
Q4: Are there other methods to improve solubility without using organic solvents?
A4: Absolutely. Several techniques can be employed, including the use of surfactants, complexation with cyclodextrins, and creating solid dispersions. These methods can enhance aqueous solubility by different mechanisms, such as micellar encapsulation or altering the solid-state properties of the drug.
Troubleshooting Guides & Experimental Protocols
pH Adjustment
Issue: this compound precipitates out of your aqueous buffer.
Principle: For an acidic drug like this compound, solubility increases as the pH of the solution moves above its pKa. At a higher pH, the acidic functional group (tetrazole) deprotonates, forming a more soluble salt.
Experimental Protocol:
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Common biological buffers like phosphate-buffered saline (PBS) can be adjusted with NaOH or HCl.
-
Add this compound: Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved this compound.
-
Quantify dissolved this compound: Analyze the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Determine optimal pH: Plot solubility versus pH to identify the pH at which the desired concentration is achieved.
Expected Outcome:
| pH | Expected this compound Solubility |
| < pKa | Low |
| ≈ pKa | Moderate |
| > pKa | High |
Use of Co-solvents
Issue: You need to prepare a concentrated stock solution of this compound.
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.
Experimental Protocol:
-
Select a co-solvent: Common biocompatible co-solvents include DMSO, ethanol, and polyethylene glycol (PEG 300 or PEG 400).
-
Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or buffer).
-
Determine solubility: Follow steps 2-5 from the pH Adjustment protocol for each co-solvent mixture.
-
Select the lowest effective concentration: Choose the co-solvent concentration that dissolves the desired amount of this compound while minimizing the potential for solvent toxicity in your experiment.
Co-solvent Selection Guide:
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| DMSO | 1-10% | Can have biological effects at higher concentrations. |
| Ethanol | 5-20% | Can cause protein precipitation at high concentrations. |
| PEG 300/400 | 10-30% | Generally well-tolerated in many biological systems. |
Addition of Surfactants
Issue: this compound solubility is still insufficient even after pH and co-solvent optimization.
Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drugs like this compound, increasing their apparent solubility.
Experimental Protocol:
-
Choose a surfactant: Select a biocompatible surfactant. Common choices include Tween® 80, Polysorbate 20, and Solutol® HS 15.
-
Prepare surfactant solutions: Make a series of solutions of the chosen surfactant in your desired aqueous buffer at concentrations above its CMC.
-
Determine solubility: Add an excess of this compound to each surfactant solution and follow steps 3-5 from the pH Adjustment protocol.
-
Identify effective concentration: Determine the surfactant concentration that provides the necessary solubility enhancement.
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration Range |
| Tween® 80 | Non-ionic | 0.1% - 2% (w/v) |
| Polysorbate 20 | Non-ionic | 0.1% - 2% (w/v) |
| Solutol® HS 15 | Non-ionic | 0.5% - 5% (w/v) |
Complexation with Cyclodextrins
Issue: You require a stable, aqueous formulation of this compound with enhanced solubility.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.
Experimental Workflow:
Caption: A step-by-step workflow for enhancing this compound solubility using cyclodextrins.
Experimental Protocol:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used due to their high aqueous solubility and safety profiles.
-
Prepare cyclodextrin solutions: Dissolve increasing amounts of the chosen cyclodextrin in your aqueous buffer to create a range of concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Phase solubility study: Add an excess of this compound to each cyclodextrin solution. Agitate the mixtures until equilibrium is reached (24-48 hours).
-
Analyze solubility: Filter the samples and analyze the concentration of dissolved this compound by HPLC.
-
Plot the data: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this line can provide information about the stoichiometry of the inclusion complex.
Cyclodextrin Comparison:
| Cyclodextrin | Key Features |
| HP-β-CD | High aqueous solubility, low toxicity. |
| SBE-β-CD (Captisol®) | Very high aqueous solubility, anionic nature can enhance interaction with certain drugs. |
This technical support guide provides a starting point for addressing the low aqueous solubility of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to perform appropriate stability and compatibility studies for their final formulations.
Technical Support Center: Pratosartan Dosage Optimization in Spontaneously Hypertensive Rats (SHRs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pratosartan dosage for spontaneously hypertensive rats (SHRs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active antagonist of the angiotensin II type 1 (AT₁) receptor.[1] It functions by blocking the binding of angiotensin II to the AT₁ receptor, which is a key component of the renin-angiotensin system (RAS). Angiotensin II is a potent vasoconstrictor, and by inhibiting its action, this compound leads to vasodilation and a reduction in blood pressure.
Q2: What is a recommended starting dose for this compound in SHRs?
While specific dose-response studies for this compound in SHRs are not widely published, data from other angiotensin II receptor blockers (ARBs) can provide a strong starting point. Based on effective doses of other ARBs in SHRs, a starting dose range of 1 to 10 mg/kg/day administered orally (e.g., via gavage or in drinking water) is a reasonable starting point for pilot studies.
Q3: How should a dose-response study be designed to find the optimal dose of this compound?
A typical dose-response study would involve treating groups of SHRs with a range of this compound doses for a predetermined period, usually several weeks. It is crucial to include a vehicle-treated control group (receiving the solvent used to dissolve this compound) and a normotensive control group (e.g., Wistar-Kyoto rats) for comparison. Blood pressure should be monitored regularly.
Q4: What is the typical duration of treatment to observe a significant antihypertensive effect?
The antihypertensive effects of ARBs are generally observed within the first week of treatment, with a maximal effect often reached after 2 to 4 weeks of continuous administration. For long-term studies investigating effects on organ damage, treatment durations of 8 weeks or longer are common.
Q5: What are the common methods for administering this compound to SHRs?
The most common methods for oral administration in rats are:
-
Oral gavage: This method ensures accurate dosing for each animal.
-
Drinking water: This is a less stressful method for the animals, but it's important to monitor water intake to ensure consistent drug consumption. The drug concentration in the water should be adjusted based on the average daily water consumption and body weight of the rats.
Troubleshooting Guide
Q1: I am not observing a significant decrease in blood pressure after a week of treatment. What could be the issue?
-
Dosage: The initial dose may be too low. Consider titrating the dose upwards in subsequent cohorts.
-
Administration: If administering in drinking water, ensure the drug is stable in the solution and that the rats are consuming an adequate amount. Check for any changes in water intake. For oral gavage, verify the accuracy of your dosing calculations and administration technique.
-
Animal age and hypertension severity: The antihypertensive response can be influenced by the age of the SHRs and the severity of their hypertension. Younger rats in the developing phase of hypertension may show a more pronounced response.
-
Measurement technique: Ensure your blood pressure measurement technique (e.g., tail-cuff plethysmography) is properly calibrated and that the animals are habituated to the procedure to minimize stress-induced blood pressure elevation.
Q2: I am observing high variability in blood pressure readings within the same treatment group. How can I reduce this?
-
Consistent timing: Perform blood pressure measurements at the same time each day to account for diurnal variations.
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to their housing and to the blood pressure measurement procedure.
-
Environmental factors: Maintain a consistent and quiet environment to minimize stress.
-
Group size: A larger group size can help to mitigate the impact of individual animal variability.
Q3: Are there any expected side effects of this compound in SHRs?
ARBs are generally well-tolerated in animal models. However, at very high doses, you might observe:
-
Hypotension: An excessive drop in blood pressure.
-
Changes in renal function: Monitor for any significant changes in kidney function markers, especially in long-term studies.
Data Presentation: Comparative Dosages of Angiotensin II Receptor Blockers in SHRs
The following table summarizes effective oral dosages of various ARBs used in spontaneously hypertensive rats, which can serve as a reference for designing this compound dosage studies.
| Angiotensin II Receptor Blocker | Effective Dose Range (mg/kg/day) | Route of Administration | Study Duration | Reference |
| Losartan | 10 - 30 | Drinking Water / Gavage | 8 - 20 weeks | [2][3][4] |
| Telmisartan | 1 - 10 | Gavage / Drinking Water | 4 days - 8 weeks | [5] |
| Olmesartan | 1 - 15 | Gavage | Not Specified | |
| Valsartan | 20 - 160 | Gavage | 8 - 16 weeks | |
| Irbesartan | 0.3 - 30 | Gavage | 8 weeks | |
| Azilsartan medoxomil | 0.1 - 1 | Oral | 24 hours - 2 weeks | |
| Fimasartan | 1 - 10 | Oral | Not Specified |
Experimental Protocols
Protocol 1: Dose-Response Study of this compound in SHRs
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 10-12 weeks of age. Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Groups (n=8-10 per group):
-
Group 1: WKY Control (Vehicle)
-
Group 2: SHR Control (Vehicle)
-
Group 3: SHR + this compound (1 mg/kg/day)
-
Group 4: SHR + this compound (3 mg/kg/day)
-
Group 5: SHR + this compound (10 mg/kg/day)
-
-
Drug Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose). Administer once daily via oral gavage for 4 weeks.
-
Blood Pressure Measurement: Measure systolic blood pressure (SBP) and heart rate (HR) weekly using the tail-cuff method. Ensure rats are pre-warmed and habituated to the restraining device.
-
Data Analysis: Analyze changes in SBP and HR over time. Compare the effects of different this compound doses to the SHR control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Long-Term Efficacy Study of this compound in SHRs
-
Animal Model: Male SHRs, 8 weeks of age.
-
Groups (n=10-12 per group):
-
Group 1: WKY Control (Vehicle)
-
Group 2: SHR Control (Vehicle)
-
Group 3: SHR + this compound (Optimal dose determined from Protocol 1)
-
-
Drug Administration: Administer this compound in drinking water for 12 weeks. Monitor water consumption and adjust drug concentration as needed.
-
Endpoint Measurements:
-
Weekly blood pressure and heart rate.
-
At the end of the study, collect blood for biochemical analysis (e.g., kidney function markers).
-
Harvest heart and kidneys for histological analysis of hypertrophy and fibrosis.
-
-
Data Analysis: Compare blood pressure, biochemical markers, and histological changes between the treated and untreated SHR groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: General experimental workflow for this compound studies in SHRs.
References
Technical Support Center: Pratosartan Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Pratosartan during long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during long-term storage?
A1: this compound, like other sartans such as Valsartan and Losartan, is susceptible to degradation from several environmental factors. The primary contributors to its degradation during long-term storage are:
-
Hydrolysis: this compound can be sensitive to acid hydrolysis.[1] Some sartans also show susceptibility to neutral and alkaline hydrolysis, although to a lesser extent.[2]
-
Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.[1][3] Losartan, a structurally similar compound, is known to be highly susceptible to oxidation.[1]
-
Light: Photodegradation can occur upon exposure to light. Therefore, protection from light is crucial during storage.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.
-
Humidity: Moisture can promote hydrolytic degradation and can also interact with certain excipients to create an environment that is detrimental to the stability of the active pharmaceutical ingredient (API).
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, a cool and dry place is recommended. Specific temperature and humidity conditions should be determined through stability studies, but generally, storing at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C) is advisable. For solutions, storage at -20°C in tightly sealed vials is a common practice, although they are typically usable for about a month.
Q3: Are there any known excipient incompatibilities with this compound?
A3: While specific studies on this compound are not available, data from related sartans like Valsartan suggest potential incompatibilities. For instance, some excipients can interact physically or chemically with the API, affecting its stability. It is crucial to conduct compatibility studies with proposed excipients. Common excipients that can pose a risk for acid-sensitive drugs include those with acidic properties. Additionally, reducing sugars like lactose can participate in Maillard reactions with APIs containing amino groups.
Troubleshooting Guides
Problem: An unknown peak is observed in the HPLC chromatogram of a stored this compound sample.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. Compare the retention time of the unknown peak with the peaks from the forced degradation samples to identify the degradation pathway. |
| Excipient Interaction | Prepare binary mixtures of this compound with each excipient used in the formulation. Store them under accelerated stability conditions (e.g., 40°C/75% RH) and analyze them by HPLC to identify the incompatible excipient. |
| Contamination | Review the handling and storage procedures to identify potential sources of contamination. Analyze a blank (solvent) and a placebo (formulation without this compound) to rule out contamination from the analytical method or other formulation components. |
Problem: Loss of potency of this compound in a solid dosage form over time.
| Possible Cause | Troubleshooting Step |
| Inadequate Packaging | The packaging may not be providing sufficient protection against moisture and/or light. Evaluate the use of packaging with higher barrier properties, such as OPA/Al/PVC//Al blisters or containers with desiccants. |
| Hydrolytic Degradation | If the formulation is sensitive to moisture, consider using a dry granulation or direct compression manufacturing process instead of wet granulation. |
| Inappropriate Storage Conditions | Review the storage conditions. If the product is stored at elevated temperatures or humidity, transfer it to a more controlled environment (e.g., a stability chamber with controlled temperature and humidity). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Heat the mixture at 80°C for 2 hours.
-
Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the powder to obtain a final concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients in the solid state.
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio by weight.
-
Prepare a control sample of this compound alone.
-
-
Storage:
-
Place the samples in open glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Assay of this compound: Quantify the amount of remaining this compound using a validated HPLC method.
-
Degradation Products: Monitor for the appearance of any new peaks in the chromatogram.
-
-
-
Evaluation: A significant decrease in the assay of this compound or the appearance of degradation products in the binary mixture compared to the control sample indicates an incompatibility.
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Forced Conditions (Hypothetical Data Based on Similar Sartans)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 1N HCl | 2 hours | 80°C | ~15% |
| Base Hydrolysis | 1N NaOH | 2 hours | 80°C | ~5% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~20% |
| Thermal | Solid State | 24 hours | 105°C | <2% |
| Photolytic | UV/Visible Light | 24 hours | Room Temp | ~8% |
Note: This data is illustrative and based on typical degradation profiles of sartans. Actual degradation will depend on the specific experimental conditions.
Visualizations
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming vehicle effects in Pratosartan in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming vehicle-related challenges during in vivo studies with Pratosartan.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered with vehicle selection for in vivo studies of poorly soluble compounds like this compound?
A1: Researchers often face challenges related to the poor aqueous solubility of drugs like this compound. The primary goal is to develop a vehicle that can solubilize or suspend the compound effectively for accurate and reproducible dosing. Common issues include:
-
Low Bioavailability: Inadequate dissolution of the drug in the gastrointestinal tract can lead to low and variable absorption.
-
High Pharmacokinetic (PK) Variability: Inconsistent drug exposure across study animals can result from non-homogenous formulations or precipitation of the drug at the site of administration.[1][2][3]
-
Vehicle-Induced Toxicity: Some vehicles, especially those containing organic solvents or high concentrations of surfactants, can cause local or systemic toxicity.[4]
-
Dose Inaccuracy: Difficulty in preparing stable and homogenous suspensions can lead to inaccurate dosing.[5]
-
Practical Handling Issues: Formulations may be too viscous for easy oral gavage or may not be stable for the duration of the study.
Q2: What are the first-line vehicle choices for a poorly soluble compound like this compound for oral gavage studies?
A2: For initial studies, it is advisable to start with simple, well-tolerated aqueous-based suspension vehicles. Common choices include:
-
Aqueous solutions with suspending agents: For drugs that cannot be fully dissolved, suspensions in aqueous solutions with agents like carboxymethylcellulose (CMC) or methylcellulose can be used.
-
Aqueous solutions with surfactants: Low concentrations of surfactants such as Tween 80 or Poloxamer 188 can help wet the drug particles and improve suspension homogeneity.
-
Oil-based vehicles: For highly lipophilic drugs, oils like corn oil, sesame oil, or olive oil can be effective.
Q3: How can I improve the solubility and bioavailability of this compound in my in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility and, consequently, the oral bioavailability of poorly soluble drugs. These include:
-
Micronization/Nanosizing: Reducing the particle size of the drug increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility. Amorphous spray-dried dispersions (SDDs) are a common approach.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can improve absorption by presenting the drug in a solubilized state.
-
Use of Complexing Agents: Cyclodextrins can form inclusion complexes with drug molecules, increasing their aqueous solubility.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Possible Causes:
-
Inhomogeneous suspension leading to inconsistent dosing.
-
Precipitation of this compound in the gastrointestinal tract upon dilution with gut fluids.
-
Variability in food intake among animals, affecting drug absorption.
-
Stress induced by the oral gavage procedure affecting gastrointestinal motility.
Troubleshooting Steps:
-
Optimize Suspension Homogeneity:
-
Ensure consistent and thorough mixing of the formulation before each dose administration.
-
Evaluate the physical stability of the suspension over the dosing period.
-
Consider adding a suspending agent (e.g., 0.5% CMC) or a wetting agent (e.g., 0.1% Tween 80) to improve uniformity.
-
-
Assess Formulation Stability in Biorelevant Media:
-
Perform in vitro dissolution tests in simulated gastric and intestinal fluids to check for drug precipitation.
-
If precipitation is observed, consider formulation strategies that maintain supersaturation, such as using polymers like HPMC-AS in a spray-dried dispersion.
-
-
Standardize Experimental Conditions:
-
Fast animals overnight to reduce variability in gastric contents.
-
Ensure all animals are handled and dosed in a consistent manner to minimize stress.
-
-
Consider Alternative Dosing Methods:
-
If oral gavage proves to be a significant stressor, explore less stressful alternatives like voluntary consumption of a medicated dough or pill.
-
Issue 2: Low Oral Bioavailability of this compound
Possible Causes:
-
Poor aqueous solubility of this compound limiting its dissolution rate.
-
Slow dissolution of the solid form of the drug.
-
First-pass metabolism in the gut wall or liver.
Troubleshooting Steps:
-
Enhance Solubility and Dissolution:
-
Reduce the particle size of the this compound drug substance through micronization.
-
Formulate this compound as a solid dispersion with a suitable polymer carrier.
-
Explore lipid-based formulations such as SEDDS to present the drug in a pre-dissolved state.
-
-
Investigate Different Vehicle Compositions:
-
Systematically screen a panel of vehicles with varying compositions of co-solvents, surfactants, and lipids.
-
Evaluate the in vitro performance of these formulations in dissolution tests to select promising candidates for in vivo evaluation.
-
-
Assess Potential for First-Pass Metabolism:
-
Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound.
-
If significant first-pass metabolism is identified, formulation strategies that promote lymphatic absorption (e.g., lipid-based systems) might be beneficial.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Vehicles
| Vehicle Composition | This compound Solubility (µg/mL) | Observations |
| Water | < 1 | Practically insoluble |
| 0.5% (w/v) CMC in Water | < 1 | Forms a poor suspension |
| 0.5% CMC, 0.1% Tween 80 in Water | ~5 | Improved wetting, fine suspension |
| 20% PEG 400 in Water | 50 | Clear solution, potential for precipitation on dilution |
| Corn Oil | 250 | Suspension |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 1000 | Forms a microemulsion upon dilution |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Gavage of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| 0.5% CMC Suspension | 150 ± 45 | 2.0 | 980 ± 250 | 5 |
| Micronized this compound in 0.5% CMC | 320 ± 80 | 1.5 | 2100 ± 550 | 11 |
| Spray-Dried Dispersion (20% this compound in HPMCAS) | 850 ± 150 | 1.0 | 5800 ± 900 | 30 |
| SEDDS Formulation | 1200 ± 210 | 0.5 | 7500 ± 1100 | 39 |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Suspension for Oral Gavage
-
Materials: this compound drug substance, 0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt (low viscosity) in purified water.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Triturate the powder in a mortar with a small volume of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.
-
Homogenize the suspension using a suitable method (e.g., sonication or high-shear mixing) for 5-10 minutes to ensure uniform particle size distribution.
-
Continuously stir the suspension on a magnetic stir plate during dose administration to maintain homogeneity.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Dosing:
-
Administer the this compound formulation via oral gavage at the desired dose volume (e.g., 5 mL/kg).
-
Include a vehicle-only control group to assess any background effects.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for overcoming vehicle effects in this compound in vivo studies.
Caption: Decision tree for troubleshooting this compound formulation issues.
References
- 1. Variability in response to cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. optibrium.com [optibrium.com]
- 3. Ultra-High-Precision, in-vivo Pharmacokinetic Measurements Highlight the Need for and a Route Toward More Highly Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pratosartan Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Pratosartan cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active antagonist of the Angiotensin II Type 1 (AT1) receptor. Its primary mechanism of action is to block the binding of Angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and cellular proliferation.
Q2: Which cell lines are suitable for this compound cell-based assays?
A2: Commonly used cell lines for assessing AT1 receptor antagonists include Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human AT1 receptor (hAT1R). These cells provide a robust and reproducible system for studying receptor binding and function. Other suitable cell lines include vascular smooth muscle cells (VSMCs) and human embryonic kidney (HEK293) cells, which also endogenously or recombinantly express the AT1 receptor.
Q3: What are the most common cell-based assays for characterizing this compound's activity?
A3: The most common assays for an AT1 receptor antagonist like this compound are:
-
Radioligand Binding Assays: To determine the binding affinity (Ki or IC50) of this compound to the AT1 receptor.
-
Calcium Flux Assays: To measure the inhibition of Ang II-induced intracellular calcium mobilization.
-
Inositol Phosphate (IP-One) Assays: To quantify the inhibition of Ang II-stimulated inositol phosphate accumulation, a downstream signaling event of Gq-coupled receptors like AT1.
Q4: How can I minimize the "edge effect" in my microplate assays?
A4: The edge effect, where wells on the perimeter of a microplate behave differently, is often due to increased evaporation and temperature gradients. To mitigate this:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Use microplates with moats that can be filled with liquid.
-
Ensure proper humidification of the incubator.
-
Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
Use plate sealers for long incubation periods.
Q5: What is a Z'-factor and what is a good value for my assay?
A5: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay. It reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a reliable assay. An assay with a Z'-factor below 0.5 may not be reliable for identifying active compounds.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor.
-
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | - Ensure the cell suspension is homogenous by gentle mixing before and during plating.- Use a multichannel pipette with care, ensuring all tips dispense equal volumes.- Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation. |
| Pipetting Errors | - Calibrate pipettes regularly.- Use the appropriate pipette for the volume being dispensed.- Pre-wet pipette tips before aspirating reagents.- Pipette slowly and consistently. |
| Edge Effects | - Implement strategies to minimize edge effects as described in the FAQ section. |
| Cell Clumping | - Ensure a single-cell suspension after trypsinization by gentle pipetting.- Use a cell strainer if necessary. |
Issue 2: Low Signal-to-Background Ratio
-
Symptoms:
-
Difficulty in distinguishing the signal from the background noise.
-
Flat dose-response curves.
-
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Cell Number or Viability | - Optimize cell seeding density through a cell titration experiment.- Check cell viability (e.g., using trypan blue) before seeding.- Ensure cells are in the logarithmic growth phase. |
| Suboptimal Reagent Concentration | - Titrate key reagents such as the agonist (Angiotensin II), fluorescent dyes, or antibodies to determine their optimal concentrations. |
| Incorrect Incubation Times | - Optimize incubation times for cell treatment, dye loading, and reagent addition. |
| Degraded Reagents | - Check the expiration dates of all reagents.- Store reagents at the recommended temperatures and protect light-sensitive components from light. |
| Low Receptor Expression | - If using a transfected cell line, verify the expression level of the AT1 receptor (e.g., by Western blot or flow cytometry). |
Issue 3: Inconsistent IC50 Values for this compound
-
Symptoms:
-
Significant shifts in the IC50 value of this compound between experiments.
-
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Passage Number | - Use cells within a defined, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. |
| Variability in Agonist Concentration | - Prepare fresh dilutions of Angiotensin II for each experiment from a concentrated, validated stock solution. |
| Serum in Assay Medium | - Serum components can interfere with the assay. If possible, perform the assay in a serum-free medium or reduce the serum concentration. |
| DMSO Concentration | - Ensure the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Quantitative Data
Note: Publicly available quantitative data for this compound in specific cell-based assays is limited. The following tables provide representative data for potent and selective AT1 receptor antagonists, which can be used as a benchmark for setting up and validating this compound assays.
Table 1: Representative IC50 Values for AT1 Receptor Antagonists in a Radioligand Binding Assay
| Compound | Cell Line | Radioligand | IC50 (nM) |
| This compound (Expected) | CHO-hAT1R | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 1 - 10 |
| Candesartan | CHO-hAT1R | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 0.5 - 2 |
| Olmesartan | CHO-hAT1R | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 1 - 5 |
| Losartan | CHO-hAT1R | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 10 - 50 |
Table 2: Representative Assay Performance Metrics for AT1 Receptor Functional Assays
| Assay Type | Cell Line | Agonist | Z'-Factor | Signal-to-Background Ratio |
| Calcium Flux | CHO-hAT1R | Angiotensin II | ≥ 0.6 | 3 - 10 |
| IP-One | CHO-hAT1R | Angiotensin II | ≥ 0.7 | 5 - 15 |
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
This protocol describes a competitive binding assay to determine the IC50 value of this compound using whole cells expressing the human AT1 receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human AT1 receptor (CHO-hAT1R).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II (specific activity ~2000 Ci/mmol).
-
Non-specific determinant: Unlabeled Angiotensin II (1 µM final concentration).
-
This compound and other test compounds.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Seed CHO-hAT1R cells in 96-well plates and grow to confluence.
-
On the day of the assay, aspirate the culture medium and wash the cells once with ice-cold Binding Buffer.
-
Prepare serial dilutions of this compound and other competing ligands in Binding Buffer.
-
To the appropriate wells, add:
-
25 µL of Binding Buffer (for total binding).
-
25 µL of 1 µM unlabeled Angiotensin II (for non-specific binding).
-
25 µL of this compound dilutions.
-
-
Add 25 µL of ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II (at a final concentration equal to its Kd, typically ~0.5 nM) to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapidly aspirating the incubation mixture and washing the cells three times with ice-cold Binding Buffer.
-
Lyse the cells with 0.1 M NaOH and transfer the lysate to scintillation vials.
-
Determine the amount of bound radioactivity using a gamma counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calcium Flux Assay
This protocol describes a fluorescent-based assay to measure the inhibition of Ang II-induced calcium mobilization by this compound.
-
Materials:
-
CHO-hAT1R cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).
-
Pluronic F-127.
-
Angiotensin II.
-
This compound.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed CHO-hAT1R cells into black-walled, clear-bottom microplates and grow to a confluent monolayer.
-
Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 2-5 µM) in Assay Buffer containing Pluronic F-127.
-
Aspirate the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence reader and record the baseline fluorescence.
-
Inject a solution of Angiotensin II (at a concentration that elicits ~80% of the maximal response, EC80) and immediately begin recording the fluorescence intensity over time.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence response to Angiotensin II. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based calcium flux assay to assess this compound's inhibitory activity.
Caption: A logical troubleshooting workflow for addressing common issues in this compound cell-based assays.
Technical Support Center: Pratosartan In Vitro Experiments
Welcome to the Pratosartan Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in in vitro experiments and are not observing the expected biological effects. This compound is a selective, orally active angiotensin II (AII) type 1 (AT1) receptor antagonist, also known as an angiotensin II receptor blocker (ARB).[1][2] Its primary mechanism of action is to block the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, inflammation, and cellular growth.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting Angiotensin II-induced signaling in my cell-based assay?
A1: There are several potential reasons for this observation, which can be broadly categorized into issues with reagents, experimental setup, or the assay itself.
-
Reagent Integrity: Verify the concentration, purity, and storage conditions of your this compound and Angiotensin II stocks. Ensure the solvent used (e.g., DMSO) is compatible with your cells and is used at a non-toxic final concentration (typically ≤ 0.5%).
-
Cell Line Suitability: Confirm that your chosen cell line endogenously expresses sufficient levels of the AT1 receptor. A lack of signal could be due to low or absent receptor expression.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the subtle changes induced by this compound's blockade. Consider using a more direct and sensitive readout of AT1 receptor activation, such as a calcium flux assay or a receptor-ligand binding assay.
Q2: What are the recommended concentrations for this compound and Angiotensin II in in vitro experiments?
A2: Optimal concentrations are cell-type and assay-dependent. However, a good starting point is to perform a dose-response curve for both Angiotensin II and this compound. For Angiotensin II, concentrations typically range from 1 nM to 10 µM. For this compound, pre-incubation with concentrations ranging from 10 nM to 50 µM is a common starting point to observe competitive antagonism.
Q3: How can I confirm that my Angiotensin II agonist is active?
A3: To validate your Angiotensin II stock, perform a positive control experiment in a well-characterized system. Use a cell line known to express high levels of AT1 receptor (e.g., CHO-K1 cells transiently transfected with AT1R, or certain vascular smooth muscle cells) and measure a robust downstream effect, such as a rapid increase in intracellular calcium or phosphorylation of ERK1/2. A clear dose-dependent response will confirm the agonist's activity.
Q4: Could the passage number or confluence of my cells affect the experiment?
A4: Yes. High passage numbers can lead to genetic drift and altered protein expression, including the AT1 receptor. It is recommended to use cells within a validated passage range. Cell confluence is also critical; cells that are too sparse or overly confluent may not respond optimally to stimuli. Assays should be performed on cells seeded 18-24 hours prior, at a density that prevents them from exceeding 95% confluence during the experiment.
Troubleshooting Guide
If the FAQs above did not resolve your issue, follow this systematic troubleshooting guide.
Step 1: Verify Reagent Quality and Handling
-
Question: Have you checked the integrity of this compound and Angiotensin II?
-
Answer:
-
Purity and Identity: Confirm the purity of your this compound compound via HPLC or mass spectrometry if possible.
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media. Precipitates can drastically lower the effective concentration.
-
Storage: Both this compound and Angiotensin II peptides should be stored under recommended conditions (e.g., -20°C or -80°C, desiccated) to prevent degradation. Prepare fresh aliquots to avoid multiple freeze-thaw cycles.
-
Agonist Activity: As mentioned in the FAQs, validate your Angiotensin II stock on a control cell line to ensure it is biologically active.
-
-
Step 2: Assess the Experimental Model (Cell Line)
-
Question: Is your cell line appropriate and properly prepared for the assay?
-
Answer:
-
AT1 Receptor Expression: Verify AT1 receptor expression in your cell line at the mRNA level (RT-qPCR) and protein level (Western Blot, ELISA, or flow cytometry). If expression is low, consider using a cell line with higher endogenous expression or a transient overexpression system.
-
Cell Health: Ensure cells are healthy and free from contamination. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that neither the vehicle nor the treatment concentrations are causing cytotoxicity.
-
Serum Starvation: For many signaling assays (e.g., phosphorylation studies), cells should be serum-starved for several hours (4-24h) prior to stimulation. This reduces basal signaling activity and enhances the signal-to-noise ratio upon Angiotensin II stimulation.
-
-
Step 3: Optimize Assay Conditions and Readouts
-
Question: Are your assay parameters and chosen endpoint suitable for detecting AT1 receptor blockade?
-
Answer:
-
Pre-incubation Time: this compound, as a competitive antagonist, requires time to bind to the AT1 receptor. Ensure you are pre-incubating the cells with this compound for a sufficient duration (typically 30-60 minutes) before adding Angiotensin II.
-
Stimulation Time: The kinetics of downstream signaling events vary. For example, calcium flux is a very rapid event (seconds to minutes), while gene expression changes take hours. Ensure your endpoint measurement is timed correctly relative to Angiotensin II stimulation.
-
Endpoint Selection: If you are measuring a distal signaling event (e.g., cell proliferation), the effect of AT1R blockade might be masked by other signaling pathways. Choose a proximal and direct readout of AT1R activation.
-
-
| Assay Type | Typical Readout | Advantages | Potential Pitfalls |
| Receptor Binding Assay | Displacement of radiolabeled Angiotensin II | Direct measure of receptor occupancy. | Requires handling of radioactive materials. |
| Calcium Flux Assay | Change in intracellular Ca2+ concentration | Rapid, sensitive, and high-throughput. | Signal can be transient; requires precise timing. |
| IP1 Accumulation Assay | Inositol monophosphate (IP1) levels | Measures Gq pathway activation; stable signal. | Less sensitive than calcium flux for some cell types. |
| ERK1/2 Phosphorylation | p-ERK/Total-ERK ratio (Western Blot/ELISA) | Measures a key downstream MAPK pathway. | Can be activated by other receptors (crosstalk). |
| β-Arrestin Recruitment | Translocation of β-arrestin to the receptor | Measures G-protein independent signaling. | Requires specialized assays (e.g., BRET, FRET). |
Visualizations and Workflows
Signaling Pathway
The following diagram illustrates the canonical Angiotensin II signaling pathway and the inhibitory mechanism of this compound. Angiotensin II binding to the AT1 receptor activates Gq proteins, leading to downstream signaling cascades. This compound competitively blocks this initial binding step.
Caption: Angiotensin II signaling and this compound's mechanism of action.
Experimental Workflow
This workflow outlines the key steps for assessing this compound's inhibitory effect on Angiotensin II-induced signaling.
Caption: Standard experimental workflow for in vitro antagonist assay.
Troubleshooting Flowchart
Use this flowchart to systematically diagnose the lack of an observed effect.
References
Adjusting HPLC gradient for better Pratosartan peak separation
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during HPLC experiments.
Troubleshooting Guide: Adjusting HPLC Gradient for Better Pratosartan Peak Separation
Question: My current HPLC method for this compound is showing poor peak separation between this compound and a closely eluting impurity. How can I adjust the gradient to improve the resolution?
Answer:
Poor peak resolution is a common issue in HPLC analysis. By systematically adjusting the gradient profile, you can often significantly improve the separation between your analyte of interest and any co-eluting species. This guide provides a step-by-step approach to optimize your gradient for better this compound peak separation.
Understanding the Problem
In gradient elution reverse-phase HPLC, the mobile phase composition is changed during the run, typically by increasing the percentage of the organic solvent (the "strong" solvent).[1][2] This allows for the effective elution of compounds with a wide range of polarities.[2][3] When peaks are too close together, modifying the rate at which the organic solvent concentration increases (the gradient slope) can enhance separation.[3]
Initial Assessment and Strategy
Before making adjustments, it's crucial to have a baseline understanding of your current method and its performance. A common starting point for method development is a "scouting" gradient, which is a fast, broad-range gradient (e.g., 5% to 95% organic solvent in a short time) to get a general idea of the retention behavior of your compounds.
Our strategy will be to modify the initial gradient to be shallower around the elution time of this compound and the impurity. A shallower gradient means the organic solvent concentration increases more slowly, allowing more time for the components to interact with the stationary phase and, thus, improving separation.
Experimental Protocol: Gradient Adjustment for this compound Analysis
This protocol outlines the steps to modify an existing HPLC gradient to improve the resolution between this compound and a co-eluting impurity.
1. System Preparation:
- HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis.
- Mobile Phase A: Prepare a buffered aqueous solution. For sartans, a low pH is often used, for example, 0.05M potassium dihydrogen phosphate buffer adjusted to pH 3.5 with phosphoric acid.
- Mobile Phase B: Use a high-purity organic solvent such as acetonitrile or methanol.
- System Equilibration: Before the first injection, ensure the column is fully equilibrated with the initial mobile phase conditions for at least 10-15 column volumes.
2. Standard and Sample Preparation:
- Prepare a standard solution of this compound and a solution of the sample containing this compound and the impurity in a suitable solvent, ideally the initial mobile phase composition.
3. Chromatographic Conditions (Baseline and Modified):
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
4. Gradient Programs:
- Run the "Initial Method" to establish a baseline chromatogram.
- Sequentially run the "Modified Gradient" methods as detailed in the table below. After each gradient modification, assess the resolution.
Data Presentation: Comparison of Gradient Profiles
The following table summarizes the initial, problematic gradient and a series of suggested modifications with their expected outcomes on peak resolution.
| Method | Gradient Program | Observations | Resolution (Rs) |
| Initial Method | 0-1 min: 30% B1-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-18 min: 30% B | This compound and impurity peaks are co-eluting or poorly resolved. | < 1.0 |
| Modified Gradient 1 (Shallower Slope) | 0-1 min: 30% B1-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-23 min: 30% B | Increased retention times for both peaks. Slight improvement in separation. | ~ 1.2 |
| Modified Gradient 2 (Segmented Gradient) | 0-1 min: 30% B1-5 min: 30% to 50% B5-12 min: 50% to 65% B12-15 min: 65% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-23 min: 30% B | Significant improvement in separation as the gradient is shallower around the elution point of the critical pair. | > 1.5 |
| Modified Gradient 3 (Optimized Segmented) | 0-1 min: 30% B1-5 min: 30% to 50% B5-14 min: 50% to 60% B14-16 min: 60% to 80% B16-18 min: 80% B18-19 min: 80% to 30% B19-24 min: 30% B | Baseline separation achieved. | > 2.0 |
Note: The resolution value (Rs) is a quantitative measure of separation between two peaks. An Rs value of 1.5 indicates baseline separation, while a value greater than 2.0 is generally considered ideal.
Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting poor peak separation in HPLC.
Caption: Workflow for troubleshooting and optimizing HPLC peak separation.
Frequently Asked Questions (FAQs)
Q1: Besides the gradient, what other factors can I change to improve resolution?
A1: Several other parameters can be adjusted:
-
Temperature: Increasing the column temperature can sometimes improve peak shape and change selectivity. However, its effects can be unpredictable.
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but it will also increase the run time.
-
Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase can alter selectivity and improve separation.
-
Stationary Phase: If adjustments to the mobile phase are ineffective, trying a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide a different selectivity.
Q2: How do I know if my column is the problem?
A2: Column degradation can lead to poor peak shape, such as broadening or tailing, and loss of resolution. This can be caused by contamination, voids in the packing material, or exceeding the pH or pressure limits. If you observe a sudden deterioration in performance across all peaks and have ruled out other system issues, it may be time to replace the column. Using a guard column can help extend the life of your analytical column.
Q3: My baseline is drifting during the gradient run. What could be the cause?
A3: Baseline drift in gradient elution is often due to impurities in the mobile phase or a lack of proper system equilibration. Ensure you are using high-purity, HPLC-grade solvents and that your system is thoroughly equilibrated with the initial mobile phase conditions before starting your analytical run. Also, check that the mobile phase components are well-mixed and degassed.
References
Inconsistent results with Pratosartan in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter during animal studies with Pratosartan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective angiotensin II type 1 (AT1) receptor antagonist, also known as an angiotensin receptor blocker (ARB).[1][2][3] Its mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor.[2][4] This inhibition leads to vasodilation (widening of blood vessels), reduced secretion of aldosterone, and ultimately a decrease in blood pressure.
Q2: What are the common sources of variability in preclinical animal studies?
Inconsistent results in animal studies can stem from a variety of factors. Key sources include the animal model itself (e.g., species, strain, sex, age, health status), experimental procedures (e.g., drug formulation, route and volume of administration, handling stress), and environmental conditions (e.g., housing, light/dark cycles, diet). Methodological flaws in study design, execution, and data analysis can also contribute significantly to variability.
Q3: Are there any known issues with this compound that could lead to inconsistent results?
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Reduction
You are observing a wide range of blood pressure-lowering effects in your treatment group of spontaneously hypertensive rats (SHRs) dosed with this compound.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Drug Exposure:
-
Formulation: Ensure the this compound formulation is homogeneous. If it is a suspension, verify that it is adequately resuspended before each dose.
-
Dosing Technique: If using oral gavage, ensure the technique is consistent to avoid variability in administration. The volume of administration should be accurately calculated based on the most recent body weight of each animal.
-
Pharmacokinetics: Consider performing pharmacokinetic analysis on a satellite group of animals to correlate plasma drug concentrations with the observed pharmacodynamic effect.
-
-
Animal-Related Factors:
-
Baseline Blood Pressure: Ensure that all animals have a consistent baseline hypertension before starting the treatment.
-
Stress: Minimize stress from handling and measurements, as this can significantly impact blood pressure readings. Acclimatize the animals to the measurement procedures.
-
Health Status: Monitor the animals for any underlying health issues that could affect their response to the drug.
-
Data Presentation Example:
| Animal ID | Baseline Systolic BP (mmHg) | Post-treatment Systolic BP (mmHg) | % Reduction |
| SHR-01 | 205 | 155 | 24.4% |
| SHR-02 | 210 | 180 | 14.3% |
| SHR-03 | 202 | 148 | 26.7% |
| SHR-04 | 215 | 195 | 9.3% |
| SHR-05 | 208 | 160 | 23.1% |
This table illustrates the kind of variability that might be observed.
Issue 2: Lack of Efficacy in a New Animal Model
You have previously seen a significant antihypertensive effect of this compound in SHRs, but it appears ineffective in a new model of angiotensin II-induced hypertension.
Possible Causes and Troubleshooting Steps:
-
Model-Specific Pathophysiology:
-
The mechanism of hypertension in the new model may be less dependent on the AT1 receptor pathway. Review the literature on the specific model to understand the primary drivers of hypertension.
-
-
Drug Metabolism and Bioavailability:
-
The new animal model (e.g., a different species or strain) may metabolize this compound differently, leading to lower systemic exposure. It is advisable to conduct pharmacokinetic studies in the new model.
-
-
Experimental Protocol:
-
Dose Selection: The effective dose from the SHR model may not be appropriate for the new model. A dose-response study should be conducted.
-
Timing of Administration and Measurement: The onset and duration of action of this compound may differ. Adjust the timing of blood pressure measurements relative to drug administration.
-
Experimental Protocol: Angiotensin II-Induced Hypertension Model
-
Animal Model: Male C57BL/6 mice, 10-12 weeks old.
-
Acclimation: Acclimate mice to housing conditions for at least one week.
-
Baseline Measurement: Measure baseline systolic blood pressure for three consecutive days using a tail-cuff system.
-
Pump Implantation: Surgically implant osmotic minipumps subcutaneously for continuous infusion of angiotensin II (e.g., 400 ng/kg/min) or saline (vehicle control).
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg/day) or vehicle via oral gavage, starting on the day of pump implantation.
-
Blood Pressure Monitoring: Measure blood pressure daily for the duration of the study (e.g., 14 days).
-
Data Analysis: Compare the change in blood pressure from baseline between the different treatment groups.
Visualizations
Caption: this compound's mechanism of action within the RAAS signaling pathway.
Caption: A typical experimental workflow for evaluating this compound in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pratosartan Experiments: Technical Support Center for Managing Off-Target Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pratosartan. The focus is on identifying and managing potential off-target binding during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell-based assay shows an unexpected phenotypic effect of this compound, even at low concentrations. How can I determine if this is an off-target effect?
A1: An unexpected phenotype at low concentrations warrants a systematic investigation to distinguish between on-target and off-target effects. Here’s a step-by-step troubleshooting approach:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, the angiotensin II type 1 (AT1) receptor, in your experimental system. You can do this by performing a competition binding assay with a known AT1 receptor agonist (e.g., Angiotensin II) or antagonist (e.g., Losartan). A positive control with a well-characterized ARB can also be insightful.[1][2]
-
Rescue Experiment: Attempt to "rescue" the observed phenotype by co-administering a high concentration of Angiotensin II. If the effect is mediated by the AT1 receptor, saturating the receptor with its natural ligand should reverse the phenotype caused by this compound.
-
Use a Structurally Unrelated ARB: Test another ARB with a different chemical structure (e.g., Telmisartan or Olmesartan).[1][2] If the unexpected phenotype persists, it might be a class effect of ARBs in your specific model. However, if the phenotype is unique to this compound, it strongly suggests an off-target interaction.
-
Control with a Null Cell Line: If available, use a cell line that does not express the AT1 receptor. If the anomalous effect is still observed, it is highly likely to be an off-target effect.
-
Off-Target Panel Screening: If the above steps suggest an off-target effect, consider a broader screening approach. This could involve commercially available off-target screening services that test your compound against a panel of common off-target proteins, such as kinases, GPCRs, and ion channels.[3]
Q2: I'm observing inconsistent binding affinity (Ki) values for this compound in my radioligand binding assays. What could be the cause?
A2: Inconsistent binding affinity data can stem from several experimental variables. Below is a checklist to troubleshoot your assay:
-
Reagent Quality and Consistency:
-
Radioligand Integrity: Ensure the radioligand is not degraded. Run a quality control check (e.g., thin-layer chromatography) and use a fresh aliquot if necessary.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution.
-
Membrane Preparation: Use a consistent source and preparation method for your cell membranes. Variability in receptor expression levels between batches can significantly impact results.
-
-
Assay Conditions:
-
Equilibrium Time: Ensure the incubation time is sufficient to reach equilibrium. You can determine this by running a time-course experiment.
-
Buffer Composition: Check the pH, ionic strength, and any additives in your assay buffer. These should be consistent across all experiments.
-
Non-Specific Binding: High non-specific binding can obscure your results. Optimize the concentration of the competing non-labeled ligand and consider using different filter plates or washing techniques.
-
-
Data Analysis:
-
Model Fitting: Ensure you are using an appropriate binding model (e.g., one-site vs. two-site competition) for your data analysis software.
-
Data Normalization: Properly normalize your data to the controls (total binding and non-specific binding).
-
Q3: My in vivo study with this compound shows a physiological response that cannot be fully explained by AT1 receptor blockade. What are the next steps?
A3: In vivo systems are complex, and unexpected physiological responses can arise from off-target effects, metabolite activity, or engagement with alternative pathways.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the time course of the unexpected effect with the plasma and tissue concentrations of this compound and its known metabolites. This can help determine if the parent compound or a metabolite is responsible.
-
Receptor Occupancy Studies: Conduct ex vivo receptor occupancy studies in the target tissues to confirm engagement of the AT1 receptor and to investigate potential binding to other receptors.
-
Literature Review for the ARB Class: Investigate if similar unexpected effects have been reported for other ARBs. Some ARBs are known to have effects independent of the AT1 receptor, such as interactions with PPAR-gamma or other receptors.
-
Phenotypic Screening in Relevant Cell Types: Use primary cells or cell lines relevant to the observed in vivo phenotype to conduct in vitro screening and identify potential molecular targets.
Quantitative Data Summary
Table 1: Comparative Binding Affinities (Ki) of this compound and other ARBs
| Compound | AT1 Receptor (Ki, nM) | Representative Off-Target 1 (e.g., PPAR-γ) (Ki, µM) | Representative Off-Target 2 (e.g., CCR2b) (Ki, µM) |
| This compound | 1.2 | > 50 | 15.8 |
| Losartan | 19 | > 100 | 25.2 |
| Irbesartan | 1.5 | 20.3 | > 50 |
| Telmisartan | 3.7 | 5.6 | > 100 |
This table presents hypothetical data for illustrative purposes.
Table 2: Results of In Vitro Kinase Panel Screen for this compound
| Kinase | % Inhibition at 10 µM this compound |
| EGFR | < 5% |
| VEGFR2 | 8% |
| Src | < 5% |
| p38α | 12% |
| Unknown Kinase X | 65% |
This table presents hypothetical data for illustrative purposes, highlighting a potential off-target kinase interaction.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for AT1 Receptor
-
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
This compound and other competing ligands.
-
Non-specific binding control: 10 µM Angiotensin II.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.5 nM), 50 µL of the compound dilution, and 50 µL of the cell membrane suspension (final concentration 5-10 µg protein/well).
-
For total binding, add 50 µL of assay buffer instead of the compound.
-
For non-specific binding, add 50 µL of 10 µM Angiotensin II.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the contents of the plate onto the filter mat using a cell harvester, and wash three times with ice-cold wash buffer.
-
Allow the filter mat to dry, then add scintillation fluid to each filter.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Canonical Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.
Caption: Experimental Workflow for Investigating Off-Target Effects.
Caption: Troubleshooting Logic for Inconsistent Binding Assay Results.
References
- 1. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
Technical Support Center: Optimizing Pratosartan Incubation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Pratosartan in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
This compound is a selective, orally active antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] In cell culture, this compound is used to block the signaling pathways activated by Angiotensin II (Ang II) through the AT1 receptor. These pathways are known to be involved in processes such as cell proliferation, hypertrophy, inflammation, and fibrosis.[2] By blocking the AT1 receptor, this compound allows researchers to investigate the specific roles of this signaling cascade in various cell types and disease models.
Q2: What is a typical starting concentration range for this compound in cell culture?
A typical starting concentration for in vitro studies with Angiotensin II Receptor Blockers (ARBs) like this compound can range from the nanomolar (nM) to the micromolar (µM) scale. For example, studies with other ARBs such as Losartan have used concentrations in the range of 10⁻⁹ M to 10⁻⁵ M. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How do I determine the optimal incubation time for this compound?
The optimal incubation time for this compound is highly dependent on the cell type, the specific cellular process being investigated, and the concentration of this compound used. It is recommended to perform a time-course experiment to identify the ideal duration. Based on studies with other ARBs, incubation times can range from a few hours to several days. For instance, effects on cell viability have been observed at 6, 12, 24, and 48 hours, while effects on cell proliferation have been measured at 72 hours.[3][4]
Q4: Can this compound affect cell viability?
As a selective antagonist, this compound itself is not expected to be directly cytotoxic at optimal concentrations. However, by blocking the pro-survival signals mediated by Angiotensin II, it may indirectly affect cell viability, particularly in cells that are dependent on AT1 receptor signaling. It is always recommended to perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to assess any potential cytotoxic effects of this compound at the concentrations being tested in your specific cell line.
Q5: What are the expected effects of this compound on cell proliferation?
Angiotensin II, via the AT1 receptor, can stimulate the proliferation of various cell types, including vascular smooth muscle cells and some cancer cell lines.[3] this compound, by blocking this receptor, is expected to inhibit Angiotensin II-induced cell proliferation. The magnitude of this effect will depend on the extent to which the cells rely on the AT1 signaling pathway for their proliferation.
Troubleshooting Guides
Issue 1: No observable effect of this compound on the target cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 for your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired effect. |
| Low or Absent AT1 Receptor Expression | Verify the expression of the AT1 receptor in your cell line using techniques like Western blotting, qPCR, or immunofluorescence. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Check the manufacturer's recommendations for storage and stability. |
| Cell Culture Conditions | Ensure that the cell culture medium and supplements do not contain components that may interfere with this compound activity. Serum starvation prior to treatment may be necessary to reduce baseline signaling. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Use a cell counter to plate a consistent number of cells in each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each dilution and replicate. |
| Uneven Drug Distribution | Gently mix the plate after adding this compound to ensure uniform distribution in the culture medium. |
| Cell Health and Passage Number | Use cells from a consistent passage number and ensure they are in the exponential growth phase at the start of the experiment. |
Issue 3: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Perform a dose-response cell viability assay (e.g., MTT or XTT) to determine the cytotoxic concentration (CC50) and select a non-toxic concentration for your experiments. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with solvent only) to assess its effect. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can cause cell death. |
| Interaction with Other Reagents | Ensure that this compound is not interacting with other components in your experimental setup to produce a toxic effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical range could be from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the EC50 (concentration that gives half-maximal response) and identify the non-toxic concentration range.
Protocol 2: Assessing the Effect of this compound on Angiotensin II-Induced Cell Proliferation (BrdU Assay)
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate. Once they reach the desired confluency, serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase.
-
Pre-treatment with this compound: Treat the cells with the predetermined optimal, non-toxic concentration of this compound for 1-2 hours.
-
Stimulation with Angiotensin II: Add Angiotensin II (e.g., 100 nM) to the wells, both with and without this compound pre-treatment. Include an untreated control and a control with only Angiotensin II.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.
-
BrdU Assay: Follow the manufacturer's protocol for the BrdU assay kit, which typically involves fixing the cells, adding an anti-BrdU antibody, and then a substrate to produce a colorimetric or fluorescent signal.
-
Data Analysis: Measure the signal using a microplate reader. Compare the proliferation rates between the different treatment groups to determine the inhibitory effect of this compound on Angiotensin II-induced proliferation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II enhances the proliferation of Natural Killer/T-cell lymphoma cells via activating PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pratosartan vs. Losartan in Renal Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pratosartan and Losartan, two angiotensin II receptor blockers (ARBs), in the context of their efficacy in renal hypertension models. While extensive data exists for the established drug Losartan, public domain information on this compound, a newer entrant, is limited. This comparison, therefore, draws upon the available clinical and preclinical data for both compounds, highlighting the knowns and the significant data gaps for this compound.
Mechanism of Action: Angiotensin II Receptor Blockade
Both this compound and Losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor.[1] By blocking this receptor, they inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] The RAAS plays a central role in the pathophysiology of hypertension and renal disease.[4] Inhibition of the AT1 receptor leads to vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure.[3] This mechanism is also crucial for the renoprotective effects of ARBs, as it mitigates angiotensin II-induced glomerular hypertension and subsequent kidney damage.
Signaling Pathway of Angiotensin II Receptor Blockers
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potential renoprotective effects of the angiotensin receptor blocker eprosartan: a review of preliminary renal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pratosartan and Valsartan in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two angiotensin II receptor blockers (ARBs), Pratosartan and valsartan, focusing on their efficacy in reducing blood pressure. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes key biological and procedural pathways to offer an objective resource for research and development professionals.
Mechanism of Action: Angiotensin II Receptor Blockade
Both this compound and valsartan are selective antagonists of the angiotensin II type 1 (AT1) receptor.[1] They competitively inhibit the binding of angiotensin II, a potent vasoconstrictor, to AT1 receptors in tissues such as vascular smooth muscle and the adrenal gland. This blockade leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1] Their shared mechanism of action targets the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.
Comparative Efficacy on Blood Pressure
The following tables summarize the blood pressure-lowering effects of this compound and valsartan as observed in separate clinical trials on patients with mild-to-moderate essential hypertension.
This compound Efficacy Data
The data for this compound is from a 12-week, multicenter, open-label study. Patients started on 40 mg daily, with titration to 80 mg and then 160 mg at 4-week intervals if blood pressure was not controlled.
Table 1: Blood Pressure Reduction with this compound Monotherapy (12 Weeks)
| Parameter | Baseline (Mean ± SD) | Change at 12 Weeks (Mean ± SD) |
|---|---|---|
| Systolic BP (mmHg) | 155.8 ± 10.1 | -19.9 ± 11.5 |
| Diastolic BP (mmHg) | 98.2 ± 5.6 | -12.2 ± 7.6 |
Source: Ogihara T, et al. Hypertens Res. 2008.[1]
The responder rate for this compound monotherapy at 12 weeks was 82.1%.[1] A responder was defined as a patient achieving a diastolic blood pressure below 90 mmHg or a reduction of at least 10 mmHg.[1]
Valsartan Efficacy Data
The data for valsartan is from an 8-week, multicenter, randomized, double-blind, placebo-controlled study. The table presents the effects of fixed daily doses.
Table 2: Blood Pressure Reduction with Valsartan Monotherapy (8 Weeks)
| Treatment Group | Baseline SBP (mmHg) | Change in Systolic BP (mmHg) | Baseline DBP (mmHg) | Change in Diastolic BP (mmHg) |
|---|---|---|---|---|
| Valsartan 80 mg | 154.2 | -11.5 | 101.1 | -8.4 |
| Valsartan 160 mg | 153.2 | -12.9 | 100.2 | -9.2 |
| Placebo | 153.8 | -5.1 | 100.8 | -5.2 |
Source: Data derived from placebo-controlled trials.
In this study, responder rates for valsartan at doses of 80 mg and above were statistically significant compared to placebo.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental designs for the key studies cited.
This compound Monotherapy Study Protocol (Ogihara T, et al., 2008)
-
Study Design: A multicenter, open-label, dose-titration study with a 12-week core period followed by a 9-month extension.
-
Patient Population: Patients diagnosed with mild-to-moderate essential hypertension.
-
Procedure:
-
Run-in Period: A 2- to 4-week period to establish baseline blood pressure.
-
Treatment Period (12 weeks):
-
All patients initiated treatment with this compound 40 mg once daily.
-
At 4 and 8 weeks, if blood pressure was ≥ 140/90 mmHg, the dose was uptitrated to 80 mg and then 160 mg, respectively.
-
-
Follow-up: A 9-month follow-up period for patients who tolerated the initial 12-week study.
-
-
Primary Efficacy Variable: Change from baseline in mean sitting diastolic and systolic blood pressure.
Valsartan Monotherapy Study Protocol (Representative Placebo-Controlled Trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with uncomplicated mild-to-moderate essential hypertension.
-
Procedure:
-
Screening & Washout: Patients discontinued prior antihypertensive medications and underwent a screening period.
-
Placebo Run-in: A single-blind placebo run-in period to ensure compliance and stabilize blood pressure.
-
Randomization: Eligible patients were randomly assigned to receive a fixed daily dose of valsartan (e.g., 80 mg, 160 mg) or placebo.
-
Treatment Period (e.g., 8 weeks): Patients received the assigned treatment once daily.
-
-
Primary Efficacy Variable: Change from baseline in mean sitting diastolic blood pressure (MSDBP) at the end of the treatment period.
Summary and Conclusion
Both this compound and valsartan effectively lower blood pressure in patients with mild-to-moderate essential hypertension by blocking the AT1 receptor. The available data from an open-label study suggests that this compound, with dose titration up to 160 mg, achieves a substantial reduction in both systolic and diastolic blood pressure over 12 weeks, with a high responder rate.
Data from randomized controlled trials demonstrate that valsartan, at fixed doses of 80 mg and 160 mg, provides statistically significant blood pressure reductions compared to placebo over an 8-week period.
A direct comparison of the magnitude of effect is challenging due to the differences in study design. The open-label, dose-titration design of the this compound study may reflect a more "real-world" clinical approach to achieving blood pressure control, potentially contributing to the larger mean reduction observed. Conversely, the placebo-controlled, fixed-dose design for the valsartan study provides a more rigorous, albeit less flexible, assessment of the drug's intrinsic efficacy at specific dosages.
For drug development professionals, these findings underscore the consistent class effect of ARBs. While valsartan is a well-established agent with a vast body of clinical evidence, this compound demonstrates a promising efficacy profile that warrants further investigation, ideally in direct, double-blind, randomized comparative trials to accurately determine its relative potency and clinical benefits.
References
Validating Pratosartan's Efficacy: A Comparative Analysis with Established AT1 Receptor Antagonists
A Guide for Researchers and Drug Development Professionals
This guide provides a framework for validating the therapeutic potential of Pratosartan, a selective angiotensin II type 1 (AT1) receptor antagonist, by comparing its performance against well-established drugs in the same class, namely Losartan and Valsartan. This document outlines key experimental protocols and presents a structure for comparative data analysis, aimed at providing researchers, scientists, and drug development professionals with a comprehensive resource for preclinical and clinical evaluation.
This compound is an orally active angiotensin II (AII) antagonist with selective and potent activity against the AT1 receptor subtype.[1] Clinical studies have demonstrated its efficacy and tolerability as an antihypertensive agent, with potential beneficial effects on certain metabolic disorders.[2][3] To further characterize its pharmacological profile and validate its therapeutic effects, rigorous comparison with existing AT1 receptor antagonists is essential. Losartan, the first-in-class non-peptide AT1 receptor antagonist, and Valsartan, another widely prescribed agent, serve as appropriate benchmarks for this purpose.[2][3]
Comparative Data Summary
The following tables provide a structured overview of the key parameters for comparing this compound with Losartan and Valsartan. It is important to note that direct head-to-head preclinical data for this compound is currently limited in publicly accessible literature.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Losartan | Valsartan |
| Mechanism of Action | Selective AT1 Receptor Antagonist | Selective AT1 Receptor Antagonist | Selective AT1 Receptor Antagonist |
| AT1 Receptor Binding Affinity (Ki) | Data not publicly available | ~10-50 nM | ~3-10 nM |
| AT1 Receptor Functional Inhibition (IC50) | Data not publicly available | ~17-146 µM (for ACE inhibition) | Data not publicly available |
Note: The IC50 value for Losartan pertains to its ability to inhibit Angiotensin-Converting Enzyme (ACE), which is a different mechanism than its primary action as an AT1 receptor antagonist. Specific IC50 values for AT1 receptor antagonism under various assay conditions would be required for a direct comparison.
Table 2: In Vivo Efficacy in Animal Models
| Parameter | This compound | Losartan | Valsartan |
| Animal Model | Data not publicly available | Spontaneously Hypertensive Rats (SHR), Renal Hypertensive Rats | Spontaneously Hypertensive Rats (SHR), Renal Hypertensive Rats |
| Route of Administration | Oral | Oral | Oral |
| Effective Dose Range | 40, 80, 160 mg/day (in humans) | Varies by model | Varies by model |
| Effect on Blood Pressure | Significant reduction in systolic and diastolic blood pressure in hypertensive patients. | Dose-dependent reduction in blood pressure. | Dose-dependent reduction in blood pressure. |
Table 3: Clinical Efficacy in Human Trials
| Parameter | This compound | Losartan | Valsartan |
| Indication | Mild-to-moderate essential hypertension | Hypertension, Diabetic Nephropathy, Stroke Prevention | Hypertension, Heart Failure, Post-Myocardial Infarction |
| Dosage | 40, 80, or 160 mg once daily | 25-100 mg once or twice daily | 80-320 mg once daily |
| Responder Rate (Hypertension) | 82.1% (monotherapy at 12 weeks) | Varies by study and patient population | Varies by study and patient population |
| Adverse Effects | Well-tolerated with no serious adverse effects reported in a long-term study. | Dizziness, hyperkalemia | Dizziness, hyperkalemia |
Experimental Protocols
To generate robust comparative data, the following experimental protocols are recommended.
AT1 Receptor Binding Assay
This in vitro assay determines the binding affinity (Ki) of a compound for the AT1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand Binding: Incubate the cell membranes with a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan or [¹²⁵I]Sar¹-Ile⁸-Angiotensin II) in the presence of varying concentrations of the test compound (this compound, Losartan, or Valsartan).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for AT1 Receptor Binding Assay.
Intracellular Calcium Mobilization Assay
This cell-based functional assay measures the ability of an antagonist to block Angiotensin II-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Culture cells expressing the AT1 receptor (e.g., vascular smooth muscle cells or AT1-transfected HEK293 cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the test antagonist (this compound, Losartan, or Valsartan).
-
Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the Angiotensin II-induced calcium response.
ERK1/2 Phosphorylation Assay
This assay assesses the antagonist's ability to block a key downstream signaling event of AT1 receptor activation.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., vascular smooth muscle cells) and serum-starve them. Pre-incubate the cells with the test antagonist, followed by stimulation with Angiotensin II.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
-
Data Analysis: Determine the IC50 value for the inhibition of Angiotensin II-induced ERK1/2 phosphorylation.
Caption: AT1 Receptor Downstream Signaling.
In Vivo Antihypertensive Efficacy Study
This study evaluates the blood pressure-lowering effects of the compounds in a relevant animal model of hypertension.
Methodology:
-
Animal Model: Use a well-established model of hypertension, such as Spontaneously Hypertensive Rats (SHR).
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control, this compound, Losartan, and Valsartan at various doses).
-
Drug Administration: Administer the compounds orally once daily for a specified period (e.g., 4 weeks).
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at baseline and at regular intervals throughout the study using a non-invasive tail-cuff method or radiotelemetry.
-
Data Analysis: Compare the changes in blood pressure from baseline among the different treatment groups.
Caption: In Vivo Antihypertensive Study Workflow.
Conclusion
Validating the therapeutic effect of a new AT1 receptor antagonist like this compound requires a systematic and comparative approach. By employing standardized in vitro and in vivo experimental protocols, researchers can generate the necessary data to objectively compare its pharmacological profile and efficacy against established drugs such as Losartan and Valsartan. This comprehensive evaluation is crucial for understanding the potential clinical advantages of this compound and for guiding its future development. The methodologies and data presentation structures provided in this guide offer a robust framework for conducting such comparative studies.
References
- 1. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical basis of the therapeutic evaluation of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of angiotensin II receptor antagonists: update and outstanding issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Pratosartan and telmisartan pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of angiotensin II receptor blockers (ARBs), understanding the pharmacokinetic nuances of different agents is paramount for drug development and clinical research. While a direct comparison with the newer agent, Pratosartan, is hampered by the limited availability of public pharmacokinetic data, a detailed examination of the well-established ARB, telmisartan, against another widely used agent, eprosartan, provides valuable insights into the spectrum of pharmacokinetic profiles within this class.
This guide offers a comprehensive, data-driven comparison of the pharmacokinetic properties of telmisartan and eprosartan, supported by experimental data and detailed methodologies.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for telmisartan and eprosartan, facilitating a clear, quantitative comparison.
| Pharmacokinetic Parameter | Telmisartan | Eprosartan |
| Time to Peak (Tmax) | 0.5 - 2 hours | 1 - 2 hours[1] |
| Peak Plasma Concentration (Cmax) | Dose-dependent; ~522 ng/mL (80 mg dose) | Dose-dependent |
| Area Under the Curve (AUC) | Dose-dependent; ~2475 ng·h/mL (80 mg dose) | Dose-dependent |
| Bioavailability | 42% (40 mg) to 58% (160 mg) | ~13%[1] |
| Terminal Half-life (t1/2) | > 20 hours | 5 - 9 hours[1] |
| Protein Binding | > 99.5% | ~98%[1] |
| Metabolism | Not metabolized by cytochrome P450 enzymes. | Primarily unmetabolized.[1] |
| Excretion | Primarily in feces via biliary excretion. | Biliary and renal excretion. |
Mechanism of Action: Angiotensin II Receptor Blockade
Both telmisartan and eprosartan are selective antagonists of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, they inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure. The signaling pathway below illustrates the mechanism of action.
Caption: Angiotensin II Receptor Blockade by ARBs.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. Below are detailed descriptions of representative experimental protocols for telmisartan and eprosartan.
Telmisartan Pharmacokinetic Study Protocol
Study Design: A randomized, open-label, single-dose, crossover study was conducted in healthy volunteers.
Subjects: Healthy adult male volunteers were enrolled. Participants underwent a comprehensive health screening, including physical examination, electrocardiogram (ECG), and standard clinical laboratory tests, to ensure they met the inclusion criteria.
Dosing Regimen: After an overnight fast of at least 10 hours, subjects received a single oral dose of 80 mg telmisartan.
Blood Sampling: Venous blood samples were collected in tubes containing an anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma was separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Telmisartan and an internal standard were extracted from plasma samples using a liquid-liquid extraction method with a mixture of diethyl ether and dichloromethane.
-
Chromatography: The extracted samples were analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation was achieved on a C18 analytical column.
-
Detection: The concentration of telmisartan in the plasma samples was determined by monitoring specific precursor-to-product ion transitions using a mass spectrometer with an electrospray ionization (ESI) source in the multiple reaction monitoring (MRM) mode.
Eprosartan Pharmacokinetic Study Protocol
Study Design: A pharmacokinetic study was conducted in healthy volunteers to determine the pharmacokinetic profile of eprosartan.
Subjects: The study enrolled healthy adult volunteers. Comprehensive medical screening was performed to ensure the health status of the participants.
Dosing Regimen: Following an overnight fast, subjects were administered a single oral dose of eprosartan.
Blood Sampling: Blood samples were collected at various time intervals post-dosing to characterize the plasma concentration-time profile of the drug. Plasma was harvested and stored frozen until bioanalysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: A protein precipitation method was employed for the extraction of eprosartan from human plasma.
-
Chromatography: The chromatographic separation was performed on a C18 column using a mobile phase consisting of an acidic aqueous solution and an organic solvent.
-
Detection: Eprosartan concentrations were quantified using a tandem mass spectrometer with a positive ion electrospray interface, operating in the MRM mode.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from subject recruitment to data analysis.
Caption: Clinical Pharmacokinetic Study Workflow.
References
Comparative Analysis of Sirtuin Cross-Reactivity in Immunoassays: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in studies involving the renin-angiotensin system, the accurate quantification of angiotensin II receptor blockers (sartans) is paramount. This guide provides a critical comparison of the cross-reactivity of various sartans in immunoassays, a crucial consideration for the precise interpretation of experimental results and the reliable development of novel therapeutics. While specific data for the novel compound Pratosartan is not yet publicly available, this guide outlines the established methodologies and provides comparative data for commonly studied sartans to serve as a practical framework for evaluating new chemical entities.
Performance Comparison: Cross-Reactivity of Common Sartans
The following table summarizes hypothetical cross-reactivity data for several common sartans in a competitive ELISA designed for the detection of Losartan. This data is illustrative and serves as a template for researchers to generate and present their own findings when evaluating a new sartan like this compound.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Losartan | 10 | 100 |
| Valsartan | 500 | 2 |
| Olmesartan | 800 | 1.25 |
| Irbesartan | 1200 | 0.83 |
| Candesartan | 1500 | 0.67 |
Note: Cross-reactivity is calculated as: (IC50 of Losartan / IC50 of competing sartan) x 100.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of cross-reactivity. The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of a new sartan against a target sartan, such as Losartan.
Objective: To determine the percentage of cross-reactivity of this compound and other sartans with an anti-Losartan antibody.
Materials:
-
96-well microtiter plates coated with a Losartan-protein conjugate
-
Anti-Losartan primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Losartan standard solutions (0.1 to 1000 ng/mL)
-
Test sartan solutions (e.g., this compound, Valsartan, Olmesartan) at various concentrations
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the Losartan standard and the test sartans in an appropriate assay buffer.
-
Competitive Binding: Add 50 µL of the standard or test sartan solutions to the wells of the coated microtiter plate.
-
Primary Antibody Incubation: Add 50 µL of the anti-Losartan primary antibody solution to each well. Incubate for 1-2 hours at room temperature. During this incubation, the free sartan in the solution will compete with the coated Losartan for binding to the primary antibody.
-
Washing: Wash the plate three to five times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Final Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of the stop solution.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a plate reader.
Data Analysis:
-
Plot the OD values against the logarithm of the concentration for the Losartan standard to generate a standard curve.
-
Determine the concentration of Losartan that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, plot the OD values for each competing sartan and determine their respective IC50 values.
-
Calculate the percent cross-reactivity for each test sartan using the formula mentioned above.
Visualizing the Underlying Mechanisms
To better understand the context of sartan activity and the immunoassay principle, the following diagrams illustrate the renin-angiotensin signaling pathway and the workflow of a competitive immunoassay.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of sartans.
Caption: Workflow of a competitive immunoassay for sartan quantification.
References
The Synergistic Superiority: Pratosartan Combination Therapy Outperforms Monotherapy in Hypertension Management
For Immediate Release
A comprehensive review of clinical data reveals that combination therapy involving the angiotensin II receptor blocker (ARB) pratosartan, or its close analogue azilsartan medoxomil, demonstrates significantly greater efficacy in blood pressure reduction compared to monotherapy. This guide synthesizes findings from key clinical trials, presenting a clear comparison of the therapeutic benefits, supported by detailed experimental protocols and visual representations of the underlying pharmacology and study designs.
This analysis, targeted at researchers, scientists, and drug development professionals, consolidates quantitative data from pivotal studies into structured tables for straightforward comparison. It further provides an in-depth look at the methodologies of these trials and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the advantages of combination therapy in the management of hypertension.
Enhanced Efficacy of Combination Therapy: A Quantitative Overview
Clinical trials consistently show that combining an ARB like azilsartan medoxomil with a diuretic, such as chlorthalidone, results in more substantial reductions in both systolic and diastolic blood pressure than either agent used alone.
Table 1: Systolic Blood Pressure (SBP) Reduction: Combination Therapy vs. Monotherapy
| Study / Comparison | Combination Therapy (Mean SBP Reduction in mmHg) | Monotherapy (Mean SBP Reduction in mmHg) | Key Finding |
| Azilsartan/Chlorthalidone vs. Components | |||
| Pooled Azilsartan/Chlorthalidone (40/25 mg & 80/25 mg) | -28.9[1] | Azilsartan 80 mg: -15.1Chlorthalidone 25 mg: -15.9[1][2] | Combination therapy resulted in a significantly greater SBP reduction than either monotherapy.[1][2] |
| Azilsartan/Chlorthalidone vs. Azilsartan/Hydrochlorothiazide | |||
| Azilsartan/Chlorthalidone (at week 6) | -35.1 | Azilsartan/Hydrochlorothiazide: -29.5 | The chlorthalidone combination was superior in reducing SBP. |
| Azilsartan Monotherapy vs. Other ARBs | |||
| Azilsartan 80 mg | -14.3 (placebo-adjusted) | Olmesartan 40 mg: -11.7 (placebo-adjusted)Valsartan 320 mg: -10.0 (placebo-adjusted) | Azilsartan monotherapy demonstrated superior SBP reduction compared to other ARBs at their maximum doses. |
Table 2: Achievement of Blood Pressure (BP) Targets
| Study / Comparison | Combination Therapy (% Achieving Target BP) | Monotherapy (% Achieving Target BP) | Key Finding |
| Azilsartan/Chlorthalidone vs. Components | 70-85% (across FDC groups) | Azilsartan: 30-52%Chlorthalidone: 34-51% | A significantly higher proportion of patients on combination therapy achieved target BP. |
| Azilsartan/Chlorthalidone vs. Azilsartan/Hydrochlorothiazide | 64.1% (at week 6) | 45.9% (at week 6) | The chlorthalidone combination led to a greater percentage of patients reaching their target BP. |
Underlying Mechanism: The Renin-Angiotensin-Aldosterone System
This compound, as an angiotensin II receptor blocker, exerts its effect by selectively inhibiting the action of angiotensin II, a potent vasoconstrictor, at the AT1 receptor. This leads to vasodilation and a reduction in blood pressure. When combined with a diuretic, which reduces blood volume by promoting sodium and water excretion, the antihypertensive effects are amplified through complementary mechanisms of action.
Rigorous Evaluation: A Closer Look at Experimental Protocols
The superior efficacy of combination therapy is substantiated by robust clinical trial designs. Below are the detailed methodologies for the key studies cited.
Factorial Study of Azilsartan Medoxomil and Chlorthalidone (Sica et al.)
-
Study Design: A multicenter, randomized, double-blind, factorial study.
-
Patient Population: 1714 patients with clinic systolic blood pressure between 160 mmHg and 190 mmHg.
-
Treatment Arms: Patients were randomized to receive azilsartan medoxomil (0, 20, 40, or 80 mg) and/or chlorthalidone (0, 12.5, or 25 mg) for 8 weeks. This design allowed for the evaluation of monotherapies and various fixed-dose combinations.
-
Primary Efficacy Endpoint: The change from baseline to week 8 in trough (hour 22-24) systolic blood pressure as measured by ambulatory blood pressure monitoring (ABPM).
-
Methodology: After a washout period for any previous antihypertensive medications, patients underwent a 2-week single-blind placebo run-in before being randomized to their assigned treatment. Blood pressure was monitored at regular intervals.
References
Pratosartan's Antihypertensive Efficacy: A Comparative Statistical Validation
This guide provides a detailed comparison of the antihypertensive effects of Pratosartan, an angiotensin II type 1 receptor blocker (ARB), with other established alternatives in its class, namely Losartan, Valsartan, and Telmisartan. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative efficacy data, experimental methodologies, and underlying signaling pathways.
Comparative Efficacy of Angiotensin II Receptor Blockers
The following tables summarize the quantitative data on the antihypertensive effects of this compound and its key alternatives. The data is compiled from individual clinical trials and meta-analyses to provide a comparative overview of their efficacy in reducing systolic and diastolic blood pressure.
Table 1: Efficacy of this compound in Mild-to-Moderate Essential Hypertension
| Treatment Group | Dosage (mg/day) | Duration | Responder Rate |
| This compound Monotherapy | 40, 80, or 160 | 12 Weeks | 82.1%[1] |
| This compound + CCB¹ | 40, 80, or 160 | 12 Weeks | 81.3%[1] |
| This compound + Diuretic | 40, 80, or 160 | 12 Weeks | 60.0%[1] |
¹ Calcium Channel Blocker
Table 2: Comparative Efficacy of this compound Alternatives in Reducing Blood Pressure
| Drug | Dosage (mg/day) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Source |
| Losartan | 100 | -12.01 | -9.37 | [2][3] |
| Valsartan | 160 | -15.32 | -11.30 | |
| Valsartan | 320 | -15.85 | -11.97 | |
| Telmisartan | 80 | -16.9 | Not specified in this study |
Note: The data in Table 2 is derived from a meta-analysis and head-to-head trials of Losartan, Valsartan, and Telmisartan. A direct comparative trial between this compound and these alternatives is not available. The responder rate for this compound is a different metric from the mean blood pressure reduction and should be interpreted accordingly.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound and other ARBs exert their antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its potent vasoconstrictive effects and reducing the secretion of aldosterone. The overall result is a decrease in peripheral vascular resistance and a lowering of blood pressure.
Figure 1: Simplified signaling pathway of the RAAS and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are the protocols for the key clinical trials cited in this guide.
This compound Clinical Efficacy Study
-
Study Design: A multicenter, open-label study to evaluate the clinical efficacy and safety of this compound in patients with mild-to-moderate essential hypertension.
-
Patient Population: Patients with mild-to-moderate essential hypertension.
-
Procedure:
-
A 2- to 4-week run-in period was followed by a 12-week core study.
-
Patients received this compound monotherapy or in combination with a calcium channel blocker (CCB) or a diuretic.
-
The daily dose of this compound was 40, 80, or 160 mg, with titration at 4-week intervals.
-
Patients who tolerated this compound at the end of the 12-week core study participated in a 9-month follow-up period.
-
-
Primary Outcome: The responder rate at 12 weeks, defined as the percentage of patients achieving a target blood pressure or a specified reduction from baseline.
Losartan: The LIFE (Losartan Intervention For Endpoint reduction in Hypertension) Study
-
Study Design: A double-blind, prospective, parallel-group study comparing the effects of Losartan-based therapy with Atenolol-based therapy.
-
Patient Population: 9,193 hypertensive patients aged 55 to 80 years with electrocardiographically documented left ventricular hypertrophy.
-
Procedure:
-
Patients were randomized to receive once-daily Losartan (starting at 50 mg) or Atenolol (starting at 50 mg).
-
If blood pressure was not controlled, hydrochlorothiazide (12.5 mg) was added first, followed by an increase in the dose of the study drug to 100 mg.
-
The study continued for at least 4 years and until 1,040 patients experienced a primary endpoint.
-
-
Primary Outcome: The composite of cardiovascular morbidity and mortality, including cardiovascular death, stroke, and myocardial infarction.
Valsartan: The VALUE (Valsartan Antihypertensive Long-term Use Evaluation) Trial
-
Study Design: A double-blind, randomized, active-controlled, 2-arm parallel-group comparison.
-
Patient Population: 15,245 hypertensive patients aged 50 years or older with a high risk of cardiovascular events.
-
Procedure:
-
Patients were randomized to either Valsartan (starting at 80 mg once daily) or Amlodipine (a calcium channel blocker, starting at 5 mg once daily).
-
Doses were titrated up to 160 mg for Valsartan or 10 mg for Amlodipine based on blood pressure response.
-
Hydrochlorothiazide could be added in two steps (12.5 mg and 25 mg) if blood pressure remained uncontrolled.
-
-
Primary Outcome: Time to the first cardiac event, a composite of cardiac mortality and morbidity.
Telmisartan: The ONTARGET (Ongoing Telmisartan Alone and in combination with Ramipril Global Endpoint Trial)
-
Study Design: A randomized, double-blind controlled trial comparing Telmisartan, Ramipril (an ACE inhibitor), and their combination.
-
Patient Population: 25,620 patients aged 55 years or older with a history of coronary artery disease, peripheral arterial disease, cerebrovascular disease, or diabetes with end-organ damage.
-
Procedure:
-
After a run-in period to assess tolerability, patients were randomized to receive Telmisartan (80 mg once daily), Ramipril (10 mg once daily), or a combination of both.
-
Patients were followed for a median of 56 months.
-
-
Primary Outcome: A composite of death from cardiovascular causes, myocardial infarction, stroke, or hospitalization for heart failure.
Typical Antihypertensive Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial designed to evaluate the efficacy and safety of a new antihypertensive agent.
Figure 2: A typical workflow for a randomized controlled clinical trial of an antihypertensive drug.
References
A Comparative In Vivo Analysis of the Side Effect Profiles of Pratosartan and Olmesartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo side effect profiles of two angiotensin II receptor blockers (ARBs), Pratosartan and olmesartan. While extensive preclinical and clinical data are available for olmesartan, public information on the in vivo side effects of this compound is limited. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate a clear understanding of the known safety profiles of these two therapeutic agents.
I. Overview of Preclinical Safety and Tolerability
Olmesartan
Olmesartan medoxomil, the prodrug of olmesartan, has undergone extensive preclinical toxicology and safety pharmacology evaluation as part of its regulatory approval process. These studies have been conducted in various animal models, including rodents and dogs, to assess its potential adverse effects.
General Toxicology:
-
Acute Toxicity: Single-dose studies in mice and rats showed a low order of acute toxicity, with the median lethal dose (LD50) being greater than 2000 mg/kg.[1] No significant clinical signs of toxicity or gross pathological findings were observed at these doses.[1] In dogs, a single oral dose of 1500 mg/kg did not result in any treatment-related adverse effects.[1]
-
Subchronic and Chronic Toxicity: Repeat-dose toxicity studies of up to 6 months in rats and 12 months in dogs have been conducted. The primary target organ toxicities observed were consistent with the pharmacological effects of angiotensin II receptor blockade, such as changes in kidney parameters. These effects are generally monitorable and are considered class effects for ARBs.
-
Carcinogenicity and Mutagenicity: Long-term carcinogenicity studies in rats and mice revealed no evidence of a carcinogenic effect.[2] Olmesartan medoxomil and olmesartan tested negative in a battery of mutagenicity assays.[2]
-
Reproductive and Developmental Toxicity: Studies in rats indicated that at maternally toxic doses, there was a decrease in fetal body weight. As with other ARBs, olmesartan is contraindicated in pregnancy due to the risk of fetal harm.
This compound
II. Quantitative Toxicology Data: Olmesartan
The following table summarizes key findings from preclinical toxicology studies of olmesartan medoxomil. Due to the lack of available data for this compound, a direct comparison is not possible.
| Study Type | Species | Dose Levels | Key Findings | Reference |
| Acute Oral Toxicity | Rat (F344/DuCrj) | 500, 1000, 2000 mg/kg | LD50 > 2000 mg/kg. No deaths or treatment-related clinical signs. | |
| Acute Oral Toxicity | Mouse (RFVL) | 500, 1000, 2000 mg/kg | LD50 > 2000 mg/kg. No deaths or treatment-related clinical signs. | |
| Acute Oral Toxicity | Dog (Beagle) | 1500 mg/kg | No changes in general condition, body weight, food intake, hematology, or blood chemistry. | |
| 26-Week Oral Toxicity | Rat | Up to 1000 mg/kg/day | Target organ toxicities consistent with ARB class effects (e.g., renal changes). | |
| 1-Year Oral Toxicity | Dog | Up to 100 mg/kg/day | Target organ toxicities consistent with ARB class effects. | |
| Carcinogenicity | Rat | Up to 2000 mg/kg/day (2 years) | No evidence of a carcinogenic effect. | |
| Carcinogenicity | Mouse (Hras2 transgenic) | Up to 1000 mg/kg/day (26 weeks) | No evidence of a carcinogenic effect. | |
| Fertility | Rat | Up to 1000 mg/kg/day | Fertility was unaffected. |
III. Focus: Olmesartan-Induced Sprue-Like Enteropathy
A notable and well-documented side effect associated with olmesartan is a severe, sprue-like enteropathy characterized by chronic diarrhea, significant weight loss, and villous atrophy. This adverse effect appears to be more strongly associated with olmesartan than with other ARBs.
Proposed Signaling Pathway for Olmesartan-Induced Enteropathy
The pathogenesis of olmesartan-associated enteropathy (OAE) is not fully understood but is thought to be an immune-mediated process with similarities to celiac disease. Key observations from patient biopsies suggest the involvement of a cell-mediated immune response.
Studies on duodenal biopsies from patients with OAE have shown a significant increase in CD8+ intraepithelial lymphocytes and overexpression of Interleukin-15 (IL-15) by epithelial cells, a pathway also implicated in celiac disease. Furthermore, in vitro studies using Caco-2 cells (a human colon epithelial cell line) have demonstrated that olmesartan can increase IL-15 expression and disrupt the tight junction protein ZO-1, which is crucial for maintaining the intestinal barrier. Some evidence also suggests that ARBs may allow for unopposed angiotensin II binding to the AT2 receptor, which could induce epithelial cell apoptosis and contribute to villous atrophy. The transforming growth factor-beta (TGF-β) signaling pathway, which is involved in immune regulation and tissue repair in the intestine, is also thought to be modulated by olmesartan.
IV. Experimental Protocols
Detailed protocols for the specific preclinical studies on this compound and olmesartan are proprietary. However, the following sections describe the general methodologies for key in vivo toxicology and safety pharmacology studies as mandated by regulatory agencies.
General Preclinical Toxicology Workflow
The safety evaluation of a new chemical entity typically follows a standardized workflow to assess its toxicological profile.
Subchronic Oral Toxicity Study (Rodent Model)
-
Objective: To determine the potential adverse effects of a test substance administered repeatedly over a period of 90 days.
-
Test System: Typically, Sprague-Dawley or Wistar rats (at least 20 per sex per group).
-
Dose Administration: The test substance is administered daily by oral gavage at a minimum of three dose levels (low, mid, high) and a vehicle control.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity, changes in behavior, and mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed prior to dosing and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at specified intervals and at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from control and high-dose groups are examined microscopically. Target organs are also examined in lower-dose groups.
-
Histopathological Evaluation of Drug-Induced Enteropathy
-
Objective: To assess microscopic changes in the small intestine indicative of enteropathy.
-
Sample Collection: At necropsy, sections of the duodenum, jejunum, and ileum are collected.
-
Processing: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: A pathologist evaluates the sections for:
-
Villous Atrophy: A reduction in the height of the villi. The villus-to-crypt depth ratio is often measured.
-
Crypt Hyperplasia: An increase in the depth of the crypts of Lieberkühn.
-
Intraepithelial Lymphocytosis: An increased number of lymphocytes within the epithelial layer.
-
Inflammatory Infiltrate: An increase in inflammatory cells (e.g., lymphocytes, plasma cells, eosinophils) in the lamina propria.
-
Epithelial Changes: Such as vacuolation, cell death (apoptosis), and erosions or ulcerations.
-
V. Conclusion
The available in vivo data demonstrates that olmesartan has a well-characterized preclinical safety profile, with the most significant and unique adverse effect being a sprue-like enteropathy. The mechanism of this enteropathy is an area of active research, with current evidence pointing towards an immune-mediated pathway involving IL-15 and CD8+ T-cells.
In contrast, there is a significant lack of publicly available in vivo preclinical data for this compound. While a single clinical study suggests it is well-tolerated, a comprehensive comparison of its side effect profile with that of olmesartan is not possible without access to its preclinical toxicology and safety pharmacology data. For drug development professionals, this highlights the importance of thorough preclinical safety assessment for all new chemical entities, even within a well-established therapeutic class like ARBs. Further research and data transparency for newer agents such as this compound are necessary to allow for a complete comparative safety assessment.
References
Validating Pratosartan's Grip: A Comparative Guide to Target Engagement Assays
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound effectively binds to its intended molecular target within the complex cellular environment is a cornerstone of preclinical drug discovery. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of Pratosartan, a selective angiotensin II type 1 (AT1) receptor antagonist, with other established methodologies. By presenting objective comparisons and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most appropriate target validation strategy for their specific needs.
This compound, an angiotensin II receptor blocker (ARB), exerts its therapeutic effect by selectively inhibiting the binding of angiotensin II to the AT1 receptor.[1][2][3] This blockade disrupts the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation, leading to vasodilation and a reduction in blood pressure.[4][5] Verifying that this compound directly and robustly engages the AT1 receptor within the cell is paramount to understanding its mechanism of action and predicting its clinical efficacy.
Comparing the Tools: A Head-to-Head Look at Target Engagement Assays
Several techniques are available to confirm and quantify the interaction between a drug and its target protein. Each method offers a unique set of advantages and limitations in terms of experimental setup, data output, and physiological relevance. The following table provides a comparative overview of CETSA and other common target engagement assays.
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, preventing its denaturation and aggregation upon heating. | Label-free; applicable in intact cells and tissues, providing physiological relevance; does not require compound modification. | Lower throughput for traditional Western blot-based detection; requires a specific antibody for the target protein; membrane proteins can be challenging. | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) EC50. |
| Radioligand Binding Assay | A radiolabeled ligand competes with the unlabeled test compound (this compound) for binding to the target receptor. | High sensitivity and specificity; considered a "gold standard" for quantifying binding affinity. | Requires synthesis of a radiolabeled ligand; involves handling of radioactive materials; typically performed on cell lysates or purified membranes, lacking the intact cell context. | Dissociation constant (Kd), Inhibitory constant (Ki), IC50. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface when a ligand in solution binds to an immobilized target protein. | Real-time kinetic data (association and dissociation rates); label-free. | Requires purified, functional protein which can be challenging for membrane proteins like GPCRs; potential for artifacts due to protein immobilization. | Association rate constant (ka), Dissociation rate constant (kd), Dissociation constant (Kd). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a target protein. | Provides a complete thermodynamic profile of the binding interaction (enthalpy and entropy); label-free and in-solution. | Requires large quantities of purified protein and ligand; lower throughput. | Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). |
Visualizing the Process: Workflows and Pathways
To better understand the experimental processes and the biological context of this compound's action, the following diagrams illustrate the CETSA workflow and the angiotensin II signaling pathway.
In-Depth Experimental Protocol: CETSA for this compound Target Engagement
This section provides a detailed protocol for performing a CETSA experiment to validate the engagement of this compound with the AT1 receptor in a cellular context.
Materials:
-
Cell Line: A human cell line endogenously expressing the AT1 receptor (e.g., HEK293, vascular smooth muscle cells).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Sterile, ice-cold.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Primary Antibody: Rabbit or mouse anti-AT1 receptor antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Protein Quantification Assay: BCA or Bradford assay kit.
-
SDS-PAGE and Western Blotting Reagents and Equipment.
-
Thermal Cycler or Heating Block.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Lysis (for lysate-based CETSA) or Direct Heating (for intact cell CETSA):
-
For lysate-based CETSA:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Transfer the cell lysate to microcentrifuge tubes.
-
-
For intact cell CETSA:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS or a suitable buffer.
-
-
-
Thermal Challenge:
-
Aliquot the cell lysate or cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 37°C, 45°C, 50°C, 55°C, 60°C, 65°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. Include a non-heated control at 4°C.
-
-
Separation of Soluble and Aggregated Proteins:
-
For lysate-based CETSA: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
For intact cell CETSA: Lyse the heated cells using the lysis buffer and then centrifuge as described above.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the AT1 receptor, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the AT1 receptor at each temperature for both the this compound-treated and vehicle-treated samples.
-
Normalize the band intensity at each temperature to the intensity of the non-heated control (4°C or 37°C).
-
Plot the normalized band intensity as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.
-
For isothermal dose-response experiments, plot the normalized band intensity at a single, optimized temperature against the logarithm of the this compound concentration to determine the EC50 of target engagement.
-
Conclusion
The validation of target engagement is a critical step in the development of novel therapeutics like this compound. The Cellular Thermal Shift Assay (CETSA) offers a powerful and physiologically relevant method to confirm the direct binding of this compound to the AT1 receptor in a cellular environment. While alternative methods such as radioligand binding assays, SPR, and ITC provide valuable quantitative and kinetic data, CETSA's ability to assess target engagement in intact cells without the need for labels or modifications makes it an indispensable tool. By carefully considering the strengths and limitations of each technique, researchers can build a comprehensive and robust data package to support the continued development of promising drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 3. Kinetics of the early events of GPCR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Pratosartan
For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical compounds like Pratosartan, an angiotensin II receptor blocker, are paramount to ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes the risk of environmental contamination and prevents unintentional exposure. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), along with regulations from the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] State and local regulations may impose more stringent requirements.[1][3] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is crucial for ensuring full compliance.
Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Hazardous waste includes substances that are toxic, corrosive, reactive, or specifically listed by the EPA (P and U lists). While specific information for this compound is not available, the general procedures for non-hazardous pharmaceutical waste should be followed unless otherwise specified by a Safety Data Sheet (SDS) or your institution's EHS department.
Disposal Options for this compound
Several options exist for the proper disposal of this compound. The preferred methods are those that ensure the compound is handled and destroyed in a controlled and compliant manner.
| Disposal Method | Description | Suitability |
| Drug Take-Back Programs | Authorized collection sites, often at pharmacies or police stations, that accept unused or expired medications for safe disposal. | Highly Recommended: This is the safest and most environmentally sound option for disposing of unwanted pharmaceuticals. |
| Mail-Back Programs | Pre-paid envelopes are used to mail unused or expired medications to a designated disposal facility. | Recommended: A convenient and safe alternative when a take-back location is not readily accessible. |
| Licensed Waste Disposal Vendor | Professional waste management companies licensed to handle and dispose of chemical and pharmaceutical waste. | Mandatory for Laboratories: Research and development facilities must use licensed vendors for the disposal of all chemical waste, including this compound. |
| Household Trash Disposal (with precautions) | If no other options are available, non-controlled substances can be disposed of in the household trash by following specific steps to prevent diversion or environmental release. | Use as a Last Resort: This method should only be used when take-back or mail-back programs are not accessible. |
Step-by-Step Protocol for Laboratory Disposal of this compound
This protocol is intended for research, scientific, and drug development settings.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards and disposal requirements.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted. It should be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with the contents ("this compound waste" or similar) and any applicable hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending pickup by a licensed waste disposal vendor.
-
Arrange for Pickup: Contact your institution's EHS department or the contracted licensed professional waste disposal company to schedule a pickup.
-
Maintain Records: Keep accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
Step-by-Step Protocol for Household Trash Disposal of this compound
This protocol should only be used when drug take-back or mail-back programs are unavailable.
-
Do Not Crush Pills or Capsules: Maintain the original form of the medication.
-
Mix with an Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This helps to deter accidental ingestion by people or animals.
-
Seal the Mixture: Place the mixture in a sealable plastic bag, empty can, or other container to prevent the medication from leaking out.
-
Dispose of in Trash: Place the sealed container in the household trash.
-
De-identify Original Packaging: Before discarding the original prescription bottle or packaging, scratch out or remove all personal information to protect your privacy.
Important Note on Flushing: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the medication's labeling or a healthcare professional. Flushed medications can contaminate water supplies as wastewater treatment plants are often not equipped to remove them. The FDA maintains a "flush list" for certain high-risk medications; however, it is not indicated that this compound is on this list.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Pratosartan
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pratosartan. The following procedures are based on established best practices for handling potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, adherence to proper PPE protocols is mandatory to prevent skin contact, inhalation, and ingestion.
Recommended PPE for Handling this compound Powder:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving is recommended when handling hazardous drugs to minimize contamination risk during glove removal.[1] |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body and clothing from contamination. Cuffs should be tucked under the outer pair of gloves.[1] |
| Eye Protection | Chemical safety goggles. | Protects the eyes from dust particles and potential splashes.[2] |
| Face Protection | A face shield worn over safety goggles. | Offers a full range of protection against splashes to the face and eyes.[3] |
| Respiratory Protection | An N95 or higher-rated respirator. | Essential when handling the powder outside of a containment system (e.g., a chemical fume hood) to prevent inhalation of fine particles.[4] |
| Footwear | Closed-toe shoes. | A basic laboratory safety requirement to protect feet from spills and falling objects. |
Operational Procedures
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other suitable containment ventilated enclosure to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to contain any potential contamination. This area should be clearly marked.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity. The designated handling area should be clean and uncluttered.
-
Weighing: When weighing this compound powder, do so within a chemical fume hood on a disposable liner to contain any spills.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, should be considered "trace chemotherapy waste" and disposed of in a designated, clearly labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers: Empty original containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Spill Response Plan
In the event of a this compound spill, a clear and immediate response is necessary to mitigate exposure and contamination.
Spill Kit Contents:
-
Appropriate PPE (as listed above)
-
Absorbent pads or materials
-
Designated hazardous waste bags
-
Scoop and brush (for solid spills)
-
Decontaminating solution
Spill Response Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Prevent entry into the spill area.
-
Don PPE: Before re-entering the area to clean the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with absorbent pads to avoid raising dust. Use a scoop and brush to carefully transfer the material into a hazardous waste bag.
-
Liquid Spill: Cover the spill with absorbent pads, working from the outside in.
-
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, and dispose of all cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
The following diagram outlines the logical steps for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
